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  • Product: N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
  • CAS: 1843-15-8

Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and a vast array of biologically active compounds.[1] Its inherent versatility allows for div...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and a vast array of biologically active compounds.[1] Its inherent versatility allows for diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] This guide delves into the mechanistic underpinnings of a specific thiazole derivative, N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine. By synthesizing data from structurally related compounds and outlining a robust experimental framework for target validation, we provide a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising molecule.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a multitude of bioactive molecules.[3] Its prevalence in approved therapeutics, such as the anti-HIV agent Ritonavir and the anti-neoplastic drug Dasatinib, underscores its significance in drug design.[1][4] The structural features of the thiazole ring, including its planarity, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its capacity to bind with high affinity to a wide range of biological targets.[5] The diverse biological activities of thiazole derivatives are often attributed to the nature and position of substituents on the core ring structure.[3]

N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine: Postulated Mechanisms of Action

While a definitive mechanism of action for N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has yet to be fully elucidated in dedicated studies, a comprehensive analysis of structurally analogous compounds points toward several compelling hypotheses. The core structure, a 2-aminothiazole substituted at the 4-position with a phenyl group and on the amino nitrogen with a methoxyphenyl group, suggests potential interactions with key cellular pathways implicated in various pathologies.

Hypothesis 1: Inhibition of Tubulin Polymerization

A significant body of evidence suggests that N,4-diaryl-1,3-thiazol-2-amines act as potent inhibitors of tubulin polymerization.[6][7] These compounds have been shown to bind to the colchicine-binding site on β-tubulin, thereby disrupting the dynamic instability of microtubules. This interference with microtubule function leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, making these compounds promising candidates for anticancer therapy.[6][7] The structural similarity of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine to these documented tubulin inhibitors strongly supports this as a primary mechanism of action.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Tubulin Dimers Depolymerization Mitosis Mitosis Microtubule->Mitosis Essential for Cell Viability Cell Viability Mitosis->Cell Viability Maintains Compound N-(4-methoxyphenyl)- 4-phenyl-1,3-thiazol-2-amine Compound->Tubulin Dimers Binds to Colchicine Site G2/M Arrest G2/M Phase Arrest Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 1: Postulated mechanism of tubulin polymerization inhibition.

Hypothesis 2: Kinase Inhibition

The 2-aminothiazole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[4] Notably, the multi-kinase inhibitor Dasatinib, used in the treatment of chronic myelogenous leukemia, features a 2-aminothiazole core.[8][9] Furthermore, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of Aurora kinases, which play a critical role in mitotic progression.[10] Given the structural precedents, it is plausible that N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine functions as an inhibitor of one or more protein kinases, thereby modulating downstream signaling pathways involved in cell proliferation, survival, and differentiation.

G Compound N-(4-methoxyphenyl)- 4-phenyl-1,3-thiazol-2-amine Kinase Protein Kinase (e.g., Src, Aurora) Compound->Kinase Binds to ATP-binding site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Activates/Inhibits

Figure 2: General mechanism of kinase inhibition.

Hypothesis 3: Modulation of Nuclear Receptors

Molecular docking studies have suggested that 4-phenyl thiazol-2-amine derivatives can bind to the ligand-binding domain of the estrogen receptor-alpha (ER-α).[11] This interaction could either mimic or block the effects of endogenous estrogens, leading to a modulation of gene expression and cellular responses. This potential mechanism is particularly relevant in the context of hormone-dependent cancers, such as certain types of breast cancer.[11]

Other Potential Mechanisms

The broad bioactivity profile of thiazole derivatives suggests other potential mechanisms of action for N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine. These include:

  • Antimicrobial and Antifungal Activity: Thiazole derivatives have demonstrated efficacy against a range of microbial pathogens.[12][13] The mechanism may involve the inhibition of essential enzymes or disruption of cell membrane integrity.

  • Anti-inflammatory Activity: Some thiazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[14][15][16]

  • Antiparasitic Activity: 4-phenyl-1,3-thiazol-2-amines have shown promise as antileishmanial agents, with a proposed target being S-methyl-5-thioadenosine phosphorylase.[17][18]

Experimental Workflow for Mechanism of Action Elucidation

A systematic and multi-faceted experimental approach is crucial to definitively identify the mechanism of action of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine. The following workflow outlines a logical progression from broad phenotypic screening to specific target engagement and downstream functional validation.

G cluster_0 Phase 1: Phenotypic Screening & Initial Target Class Identification cluster_1 Phase 2: Direct Target Engagement & Validation cluster_2 Phase 3: Downstream Functional & In Vivo Validation A Cell-Based Proliferation Assays (e.g., MTT, SRB) B Cell Cycle Analysis (Flow Cytometry) A->B C Broad Kinase Panel Screen (e.g., KinomeScan) A->C D Microtubule Dynamics Assay (Immunofluorescence) A->D G Enzymatic Assays for Validated Kinase Hits C->G E In Vitro Tubulin Polymerization Assay D->E F Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for Binding Affinity E->F H Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells F->H G->F I Western Blot for Downstream Signaling Pathways H->I J Xenograft/Orthotopic Animal Models I->J K Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies J->K

Figure 3: Experimental workflow for mechanism of action elucidation.

Phase 1: Phenotypic Screening and Initial Target Class Identification

The initial phase focuses on characterizing the cellular effects of the compound and narrowing down the potential target classes.

  • Cell-Based Proliferation Assays:

    • Protocol: Utilize a panel of cancer cell lines representing different tissue origins. Treat cells with a dose-response of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine for 48-72 hours. Assess cell viability using standard methods such as the MTT or Sulforhodamine B (SRB) assay.[7]

    • Rationale: To determine the compound's antiproliferative activity and identify sensitive cell lines.

  • Cell Cycle Analysis:

    • Protocol: Treat a sensitive cell line with the IC50 concentration of the compound for various time points (e.g., 12, 24, 48 hours). Stain cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry.

    • Rationale: To ascertain if the compound induces arrest at a specific phase of the cell cycle, which is a hallmark of tubulin inhibitors and some kinase inhibitors.

  • Broad Kinase Panel Screen:

    • Protocol: Submit the compound for screening against a large panel of recombinant kinases (e.g., KinomeScan™).

    • Rationale: To identify potential kinase targets in an unbiased manner.

  • Microtubule Dynamics Assay:

    • Protocol: Treat cells with the compound and then fix and stain for α-tubulin. Visualize the microtubule network using immunofluorescence microscopy.

    • Rationale: To directly observe any disruption of the microtubule architecture, which would be indicative of tubulin binding.[6]

Phase 2: Direct Target Engagement and Validation

This phase aims to confirm direct binding to the hypothesized targets and quantify the interaction.

  • In Vitro Tubulin Polymerization Assay:

    • Protocol: Use purified tubulin and measure the rate and extent of polymerization in the presence and absence of the compound using a spectrophotometer to monitor changes in turbidity.

    • Rationale: To provide direct evidence of the compound's ability to inhibit tubulin assembly.

  • Biophysical Binding Assays (ITC/SPR):

    • Protocol: Employ Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the binding affinity (KD) of the compound to purified target proteins (e.g., tubulin, candidate kinases).

    • Rationale: To quantify the direct interaction between the compound and its putative target.

  • Enzymatic Assays:

    • Protocol: For any validated kinase hits from the panel screen, perform in vitro enzymatic assays to determine the IC50 value of the compound against the specific kinase.

    • Rationale: To confirm the inhibitory activity of the compound on the identified kinase target.

  • Cellular Thermal Shift Assay (CETSA):

    • Protocol: Treat intact cells with the compound, followed by heating to various temperatures. Lyse the cells and quantify the amount of soluble target protein remaining by Western blot or other methods.

    • Rationale: To confirm that the compound engages its target within the complex cellular environment.

Phase 3: Downstream Functional and In Vivo Validation

The final phase connects target engagement to cellular function and evaluates the compound's efficacy in a more complex biological system.

  • Western Blot Analysis:

    • Protocol: Treat cells with the compound and analyze the phosphorylation status of downstream substrates of the validated kinase target or markers of cell cycle arrest and apoptosis (e.g., phospho-histone H3, cleaved PARP).

    • Rationale: To confirm that target engagement leads to the expected modulation of downstream signaling pathways.

  • In Vivo Efficacy Studies:

    • Protocol: Utilize appropriate animal models (e.g., xenografts of sensitive cancer cell lines) to evaluate the antitumor efficacy of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine.

    • Rationale: To assess the therapeutic potential of the compound in a living organism.

Quantitative Data Summary

While specific quantitative data for N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is not yet published, the following table provides representative data for structurally related compounds to serve as a benchmark for future studies.

Compound ClassAssayTarget/Cell LineActivity MetricReported ValueReference
N,4-diaryl-1,3-thiazol-2-aminesAntiproliferativeSGC-7901IC500.36 - 0.86 µM[7]
4-phenyl-1,3-thiazol-2-aminesAntileishmanialL. amazonensisIC5020.78 - 53.12 µM[17]
2-aminothiazole derivativesKinase InhibitionSrc Family KinasesIC50Nanomolar to subnanomolar[4]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesKinase InhibitionAurora A/BKi8.0 and 9.2 nM[10]

Conclusion

N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is a compound of significant interest, situated at the intersection of several well-validated therapeutic targeting strategies. The evidence strongly suggests that its mechanism of action likely involves the inhibition of tubulin polymerization and/or the modulation of protein kinase activity. The experimental framework outlined in this guide provides a clear and logical path for the definitive elucidation of its mechanism of action. Such studies are essential for unlocking the full therapeutic potential of this and other related thiazole derivatives in the ongoing quest for novel and effective medicines.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmacy and Pharmaceutical Sciences, 12(9), 835-855. [Link]

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2017). Mini reviews in medicinal chemistry, 17(15), 1432–1451. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 599-618. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 22-35. [Link]

  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Journal of Basic and Applied Research in Biomedicine, 8(1), 35-40. [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2017). PloS one, 12(3), e0174006. [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2017). PloS one, 12(3), e0174006. [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018). Parasitology research, 117(10), 3335–3343. [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide toward human tumor cells. (2022). Biopolymers and Cell, 38(3), 221-228. [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. (2024). Current Computer-Aided Drug Design, 20(4), 374-383. [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018). Parasitology research, 117(10), 3335–3343. [Link]

  • Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. (2012). Indian Journal of Pharmaceutical Sciences, 74(3), 258–264. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Medicina (Kaunas, Lithuania), 59(6), 1076. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2013). International journal of molecular sciences, 14(11), 21195–21206. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. (2017). RASAYAN Journal of Chemistry, 10(2), 430-436. [Link]

  • SYNTHESIS AND EVALUATION OF THE ANTI-INFLAMMATORY ACTIVITY OF SOME 2-(TRIMETHOXYPHENYL)-4-R1-5-R2-THIAZOLES. (2013). Farmacia, 61(3), 459-468. [Link]

  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). Journal of medicinal chemistry, 49(23), 6819–6832. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Medicina, 59(6), 1076. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research, 6(12), 48-53. [Link]

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367-78. [Link]

Sources

Exploratory

The 2-Aminothiazole Scaffold: A Technical Guide to N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine in Kinase Inhibition

Introduction: The Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a variety of biological targets. The 2-aminothiazole moiety is a prime example of such a scaffold, forming the core of numerous therapeutic agents with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on a representative member of this class, N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, to explore the synthesis, biological activities, and therapeutic potential of 2-aminothiazole derivatives, with a particular emphasis on their role as kinase inhibitors.

The 2-aminothiazole core is a key pharmacophore in several clinically approved drugs, most notably the multi-kinase inhibitor Dasatinib, which underscores the potential of this scaffold in the development of targeted cancer therapies.[4] Research has consistently shown that derivatives of 2-aminothiazole can exert potent cytotoxic effects against a broad spectrum of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, including the induction of programmed cell death (apoptosis) and cell cycle arrest.[1]

Synthesis of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine: The Hantzsch Thiazole Synthesis

The construction of the 2-aminothiazole ring system is most commonly achieved through the Hantzsch thiazole synthesis, a classic and versatile method in heterocyclic chemistry.[5] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, a substituted thiourea is employed.

The general workflow for this synthesis is a robust and well-established process, adaptable to both classical and modern techniques such as microwave-assisted synthesis for accelerated reaction times and improved yields.[6]

Experimental Protocol: Classical Hantzsch Synthesis

Materials:

  • 2-Bromo-1-phenylethanone (α-bromoacetophenone)

  • N-(4-methoxyphenyl)thiourea

  • Ethanol or Methanol (solvent)

  • Sodium bicarbonate or other suitable base

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(4-methoxyphenyl)thiourea (1.1 equivalents) in ethanol.

  • Addition of α-Haloketone: To this solution, add 2-bromo-1-phenylethanone (1.0 equivalent).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the solution with an aqueous solution of sodium bicarbonate. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine.

Hantzsch_Synthesis reagents Reagents: - 2-Bromo-1-phenylethanone - N-(4-methoxyphenyl)thiourea - Ethanol (Solvent) reflux Reflux reagents->reflux Heat workup Work-up: - Cool to RT - Neutralize with Base reflux->workup filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification product Product: N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine purification->product

Caption: General workflow for the Hantzsch synthesis of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine.

Biological Activity and Potential Mechanisms of Action

While specific kinase inhibition data for N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is not extensively available in the public domain, the biological activities of closely related analogs provide significant insights into its potential therapeutic applications. The primary reported activities for this class of compounds are antiproliferative and cytotoxic effects against cancer cells.

Antiproliferative Activity

Studies on structurally similar 2-amino-4-phenylthiazole derivatives have demonstrated significant growth inhibitory effects against various human cancer cell lines, including those of lung, cervix, and colon cancer.[1] For instance, a related compound, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide, has shown potent antiproliferative activity, particularly against leukemia cell lines with IC50 values in the low microgram per milliliter range.[7]

Table 1: Antiproliferative Activity of a Structurally Related 2-Aminothiazole Derivative

Cell LineCancer TypeIC50 (µg/mL)
HL-60Leukemia7.5
JurkatLeukemia8.9
HepG2Liver>10
MCF-7Breast>10
A549Lung>10
Data adapted from a study on [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide.[7]
Potential as a Tubulin Inhibitor

Intriguingly, a series of N,4-diaryl-1,3-thiazole-2-amines, which share the core scaffold of the topic compound, have been identified as potent inhibitors of tubulin polymerization. Tubulin is a key component of the cytoskeleton and is essential for cell division, making it a well-established target for anticancer drugs. These compounds were found to bind to the colchicine binding site on tubulin, leading to disruption of microtubule dynamics and subsequent cell cycle arrest at the G2/M phase. This suggests that N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine may also exert its anticancer effects through a similar mechanism.

The 2-Aminothiazole Scaffold as a Template for Kinase Inhibitors

The true potential of the 2-aminothiazole scaffold lies in its proven utility as a template for the design of potent and selective kinase inhibitors.[2][4] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

The 2-aminothiazole core can act as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors. The substituents at the 2- and 4-positions of the thiazole ring can be readily modified to achieve selectivity and potency against specific kinases.

Key Kinase Targets for 2-Aminothiazole Derivatives
  • Src Family Kinases: The 2-aminothiazole scaffold was the starting point for the discovery of Dasatinib, a potent inhibitor of multiple tyrosine kinases, including the Src family kinases.[4]

  • Aurora Kinases: Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora kinases A and B, which are critical for mitotic progression.[2]

  • Cyclin-Dependent Kinases (CDKs): The fusion of pyridine and thiazole rings has led to the development of highly potent and selective inhibitors of CDK4 and CDK6, which are key regulators of the cell cycle.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling & Proliferation Kinase Kinase (e.g., Src, Aurora, CDK) Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Inhibitor N-(4-methoxyphenyl)-4-phenyl- 1,3-thiazol-2-amine (and derivatives) Inhibitor->Kinase Inhibition

Caption: Proposed mechanism of action for 2-aminothiazole kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on various series of 2-aminothiazole derivatives have revealed key structural features that influence their kinase inhibitory activity:

  • Substituents on the 2-amino group: The nature of the substituent on the 2-amino group is crucial for modulating potency and selectivity. Aromatic or heteroaromatic rings are often found in potent inhibitors.

  • Substituents at the 4-position: The group at the 4-position of the thiazole ring can be varied to fine-tune the compound's properties, including its interaction with the target kinase and its pharmacokinetic profile.

  • Additional modifications: The addition of other functional groups to the core scaffold can further enhance activity and selectivity.

Conclusion and Future Directions

N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is a representative of the versatile and medicinally important class of 2-aminothiazole derivatives. While direct and extensive data on its kinase inhibitory profile is limited, the wealth of information on structurally related compounds strongly suggests its potential as an anticancer agent, possibly acting through the inhibition of tubulin polymerization and/or specific protein kinases.

The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research on N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine and its analogs should focus on:

  • Comprehensive Kinase Profiling: Screening against a broad panel of kinases to identify specific targets and determine selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its antiproliferative effects, including its impact on tubulin dynamics and key signaling pathways.

  • In Vivo Efficacy Studies: Evaluating its therapeutic potential in preclinical models of cancer and other relevant diseases.

The systematic exploration of this privileged scaffold holds significant promise for the development of the next generation of targeted therapies.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... PMC. [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Biopolymers and Cell. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PMC. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PMC. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Computer-Aided Drug Design. [Link]

  • Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. University of Glasgow. [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]

  • Process for preparing thiazole derivatives.
  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. University of Nottingham Repository. [Link]

  • 2-Amino-4-(4-methoxyphenyl)thiazole. PubChem. [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. MDPI. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]

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Foundational

A Researcher's Roadmap: Investigating the Anti-Inflammatory Potential of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

A Technical Guide for Drug Discovery Professionals Authored by: Gemini, Senior Application Scientist Abstract The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including notable anti-inflammatory properties. This guide introduces N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, a novel compound with significant therapeutic potential, and provides a comprehensive, step-by-step framework for its synthesis, characterization, and evaluation as a potent anti-inflammatory agent. We will delve into the rationale behind experimental choices, from initial synthesis to detailed in vitro and in vivo assays, with a focus on elucidating its mechanism of action through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the NF-κB signaling pathway. This document serves as a technical roadmap for researchers, scientists, and drug development professionals seeking to explore the next generation of thiazole-based anti-inflammatory therapeutics.

Introduction: The Promise of Thiazole Derivatives in Inflammation

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The thiazole ring system is a key pharmacophore found in many synthetic and natural products, exhibiting a broad spectrum of biological activities. [1]Several derivatives of thiazole have been identified as potent anti-inflammatory agents, often exerting their effects by inhibiting critical inflammatory mediators. [2][3]This has led to a burgeoning interest in the synthesis and evaluation of novel thiazole-containing compounds as potential therapeutic leads. [4][5][6] This guide focuses on a specific, yet-to-be-fully-explored compound: N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine . Given the established anti-inflammatory potential of the broader thiazole class, a systematic investigation into this molecule is warranted. This document outlines a comprehensive research plan to synthesize this compound and rigorously evaluate its anti-inflammatory properties, from enzyme inhibition to cellular and whole-organism models.

Synthesis and Characterization of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

A robust and efficient synthesis is the first critical step. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring from an α-haloketone and a thioamide. [7][8][9][10]We propose this method for the synthesis of our target compound.

Proposed Synthesis Route:

The synthesis involves a one-pot reaction between 2-bromo-1-phenylethanone and N-(4-methoxyphenyl)thiourea.

Hantzsch Thiazole Synthesis Figure 1: Proposed Hantzsch Synthesis Route Reactant1 2-bromo-1-phenylethanone Reaction + Reactant1->Reaction Reactant2 N-(4-methoxyphenyl)thiourea Reactant2->Reaction Product N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine Solvent Ethanol (Solvent) Solvent->Reaction in Heat Reflux Heat->Reaction with Reaction->Product Hantzsch Reaction

Caption: Figure 1: Proposed Hantzsch Synthesis Route.

Detailed Synthesis Protocol:
  • To a round-bottom flask, add 2-bromo-1-phenylethanone (1.0 eq) and N-(4-methoxyphenyl)thiourea (1.1 eq).

  • Add ethanol as the solvent to create a slurry.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from ethanol to yield the pure N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine.

Characterization:

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

In Vitro Evaluation of Anti-inflammatory Activity

The in vitro assessment will focus on the compound's ability to inhibit key enzymes and cellular processes involved in inflammation.

Cyclooxygenase (COX) Inhibition Assays

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. [11]Determining the compound's inhibitory activity against COX-1 and COX-2 is crucial for understanding its potential efficacy and side-effect profile. [12] Protocol for In Vitro COX-1/COX-2 Inhibition Assay: [13][14]

  • Prepare a 96-well plate with assay buffer, heme, and either COX-1 or COX-2 enzyme solution.

  • Add various concentrations of the test compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO only) and a known inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) as a positive control.

  • Incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding arachidonic acid solution to each well.

  • After a 5-minute incubation at 25°C, measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

ParameterDescription
Enzymes Ovine COX-1 and human recombinant COX-2
Substrate Arachidonic Acid
Detection Colorimetric (appearance of oxidized TMPD) at 590 nm
Controls Vehicle (DMSO), Celecoxib (COX-2 selective), Indomethacin (non-selective)
Endpoint IC50 values for COX-1 and COX-2; Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)

Table 1: Key Parameters for COX Inhibition Assay.

Cellular Anti-inflammatory Assays

The murine macrophage cell line RAW 264.7 is a widely used model to study inflammation. [15]Stimulation with lipopolysaccharide (LPS) mimics bacterial infection and induces a strong inflammatory response, including the production of nitric oxide (NO) and prostaglandins (PGE2). [6][16][17]

  • Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics. [6]2. Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. [18]3. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. [16]

Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. [16]NO levels in the cell culture supernatant can be quantified by measuring its stable metabolite, nitrite, using the Griess reagent. [19][20][21][22] Griess Assay Protocol: [6]

  • Collect 100 µL of cell culture supernatant from each well of the treated plate.

  • Add 100 µL of Griess reagent to each supernatant sample.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

PGE2 is a key pro-inflammatory prostaglandin produced via the COX pathway. Its levels in the supernatant can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA). [3][23][24][25][26] PGE2 ELISA Protocol: [24]

  • Collect cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions for the chosen commercial kit.

  • This competitive assay typically involves adding the supernatant and a PGE2-enzyme conjugate to a plate pre-coated with an anti-PGE2 antibody.

  • After incubation and washing steps, a substrate is added, and the resulting color change is measured spectrophotometrically.

  • The concentration of PGE2 in the samples is determined by comparison to a standard curve.

It is crucial to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity. The MTT assay is a standard colorimetric assay to assess cell viability. [4][27][28] MTT Assay Protocol: [27]

  • After the 24-hour treatment period, add MTT solution (0.5 mg/mL final concentration) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Elucidating the Mechanism of Action: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. [23][29][30]In resting cells, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. [31]Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2. [32]Investigating the effect of our compound on this pathway is key to understanding its mechanism.

NF-kB Signaling Pathway Figure 2: Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB_complex p65 p50 IκBα IkBa->NFkB_complex Inhibits p65 p65 p50 p50 p65_p50_nucleus p65 p50 NFkB_complex->p65_p50_nucleus IκBα degradation allows translocation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) p65_p50_nucleus->Gene_Expression Activates Transcription Test_Compound N-(4-methoxyphenyl)-4-phenyl- 1,3-thiazol-2-amine Test_Compound->IKK Potential Inhibition Point

Caption: Figure 2: Simplified NF-κB Signaling Pathway.

This technique will be used to quantify the levels of key proteins in the NF-κB pathway. [32][33][34] Western Blot Protocol: [35]

  • Treat RAW 264.7 cells with the test compound and/or LPS as described previously.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65. Use an antibody against β-actin as a loading control.

  • Incubate with HRP-conjugated secondary antibodies. [36]6. Detect the protein bands using a chemiluminescent substrate and image the blot.

  • Quantify the band intensities to determine the effect of the compound on the phosphorylation of IκBα and p65.

This method will visualize the translocation of the p65 subunit from the cytoplasm to the nucleus. [37][38][39][40] Immunofluorescence Protocol: [35]

  • Grow RAW 264.7 cells on glass coverslips and treat them as described.

  • Fix the cells with 4% paraformaldehyde and permeabilize them with 0.2% Triton X-100.

  • Block with bovine serum albumin.

  • Incubate with a primary antibody against p65.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

  • Compare the localization of p65 in treated versus untreated cells.

In Vivo Evaluation of Anti-inflammatory Activity

Positive in vitro results should be followed by in vivo testing to confirm the compound's efficacy in a whole-organism model. The carrageenan-induced paw edema model in rats is a standard and well-characterized model of acute inflammation. [2][5][29][30][41]

Carrageenan-Induced Paw Edema Protocol:

[29][30][41]

  • Acclimatize male Wistar rats for one week. [5]2. Divide the rats into groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of the test compound.

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. [41]6. Calculate the percentage of edema inhibition for each group compared to the control group.

Integrated Experimental Workflow and Data Interpretation

The following diagram outlines the comprehensive workflow for evaluating the anti-inflammatory potential of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine.

Experimental Workflow Figure 3: Comprehensive Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Hantzsch Synthesis Characterization NMR, MS, FTIR Synthesis->Characterization COX_Assay COX-1/COX-2 Inhibition Assay (IC50, Selectivity) Characterization->COX_Assay Proceed if pure Cellular_Assays LPS-stimulated RAW 264.7 Macrophages Characterization->Cellular_Assays Proceed if pure NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Cellular_Assays->NO_Assay PGE2_Assay PGE2 Measurement (ELISA) Cellular_Assays->PGE2_Assay Viability_Assay Cell Viability (MTT Assay) Cellular_Assays->Viability_Assay Mechanism_Study Mechanism of Action (NF-κB) Cellular_Assays->Mechanism_Study Paw_Edema Carrageenan-Induced Paw Edema (% Edema Inhibition) Cellular_Assays->Paw_Edema Proceed if active & non-toxic Western_Blot Western Blot (p-IκBα, p-p65) Mechanism_Study->Western_Blot Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Mechanism_Study->Immunofluorescence Final_Analysis Data Analysis & Lead Optimization Paw_Edema->Final_Analysis

Caption: Figure 3: Comprehensive Experimental Workflow.

Interpretation of Results:

  • Potent and selective COX-2 inhibition (high SI) would suggest a favorable safety profile regarding gastrointestinal side effects.

  • Significant reduction in NO and PGE2 production in RAW 264.7 cells at non-toxic concentrations would confirm cellular anti-inflammatory activity.

  • Inhibition of IκBα and p65 phosphorylation and prevention of p65 nuclear translocation would provide strong evidence for the NF-κB pathway as the mechanism of action.

  • A dose-dependent reduction in paw edema in the in vivo model would validate the compound's anti-inflammatory efficacy in a living organism.

Conclusion

This technical guide provides a rigorous and scientifically-grounded framework for the comprehensive evaluation of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine as a potential anti-inflammatory agent. By following the detailed protocols for synthesis, in vitro characterization, and in vivo validation, researchers can systematically uncover the therapeutic potential of this novel compound. The elucidation of its mechanism of action, particularly its effects on the COX and NF-κB pathways, will be crucial for its future development as a next-generation anti-inflammatory drug.

References

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Islam, B. et al. (2018). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 8(20), e3028.
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Protocols & Analytical Methods

Method

Application Note: Solution-Phase Synthesis and Biological Evaluation of 2-Amino-4-phenylthiazole Derivatives

Introduction & Strategic Importance 2-Aminothiazole derivatives are privileged scaffolds in medicinal chemistry, forming the pharmacophoric core of numerous antimicrobial, anti-inflammatory, and anticancer agents. Specif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

2-Aminothiazole derivatives are privileged scaffolds in medicinal chemistry, forming the pharmacophoric core of numerous antimicrobial, anti-inflammatory, and anticancer agents. Specifically, 2-amino-4-phenylthiazole and its analogs have recently garnered significant attention as potent inhibitors of Myeloid differentiation primary response protein 88 (MyD88), an essential adapter protein in Toll-like receptor (TLR) signaling pathways implicated in acute lung injury and inflammatory diseases.

Traditional syntheses rely on the [1], which involves the condensation of an α -haloketone with a thioamide (e.g., thiourea). However, isolating lachrymatory and highly toxic α -haloketones poses significant safety and environmental risks. This application note details a modern, self-validating one-pot solution-phase protocol. By generating the α -haloketone in situ using molecular iodine, this method bypasses hazardous intermediates, streamlining the workflow for drug development professionals.

Mechanistic Causality in the One-Pot Hantzsch Synthesis

The one-pot multicomponent reaction between acetophenone, thiourea, and molecular iodine ( I2​ ) in ethanol is a cascade process driven by sequential thermodynamic stabilization.

  • α -Halogenation: Iodine acts as a mild halogenating agent. Enolization of acetophenone is followed by electrophilic attack by I2​ , forming α -iodoacetophenone in situ. The use of iodine rather than bromine prevents over-halogenation and provides a superior leaving group for the subsequent step.

  • Nucleophilic Substitution ( SN​2 ): The sulfur atom of thiourea, being highly nucleophilic, attacks the α -carbon of the transient α -iodoacetophenone, displacing the iodide ion to form a thioether intermediate.

  • Cyclization and Dehydration: The nitrogen atom of the thiourea moiety undergoes intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered hydroxythiazoline intermediate. Subsequent acid-catalyzed dehydration (facilitated by the in situ generated HI) yields the thermodynamically stable, aromatic 2-amino-4-phenylthiazole ring.

SynthesisWorkflow Acetophenone Acetophenone (Starting Material) AlphaIodo In situ α-Iodoacetophenone (Transient Intermediate) Acetophenone->AlphaIodo Enolization & Halogenation Iodine Molecular Iodine (Halogenating Agent) Iodine->AlphaIodo Enolization & Halogenation Thiourea Thiourea (Nucleophile) Thioether Thioether Intermediate (SN2 Product) Thiourea->Thioether AlphaIodo->Thioether + Thiourea (S-attack) Cyclization Intramolecular Cyclization & Dehydration (-H2O) Thioether->Cyclization N-attack on Carbonyl Product 2-Amino-4-phenylthiazole (Final Product) Cyclization->Product Aromatization

Workflow and mechanistic cascade of the one-pot Hantzsch thiazole synthesis.

Experimental Protocol: Solution-Phase Synthesis

The following protocol provides a reliable, scalable, and self-validating method for synthesizing 2-amino-4-phenylthiazole [3].

Reagents & Materials:

  • Acetophenone (1.0 mmol, 120 mg)

  • Thiourea (2.0 mmol, 152 mg) - Excess ensures complete consumption of the α -iodo intermediate.

  • Molecular Iodine ( I2​ ) (1.0 mmol, 254 mg)

  • Absolute Ethanol (5.0 mL)

  • 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

  • Saturated Aqueous Sodium Bicarbonate ( NaHCO3​ )

Step-by-Step Methodology:

  • Reaction Initiation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 mmol) and thiourea (2.0 mmol) in 5.0 mL of absolute ethanol.

  • Halogenation: Carefully add molecular iodine (1.0 mmol) to the stirring solution. The solution will immediately turn dark brown/purple.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) in an oil bath or heating mantle for 8–10 hours.

    • Causality Check: Refluxing at 80 °C provides the critical activation energy required for the dehydration step to achieve aromatization. Lower temperatures may stall the reaction at the hydroxythiazoline intermediate.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the acetophenone spot (UV active) and the appearance of a lower Rf​ polar spot (amine product) validates reaction progression.

  • Quenching & Workup: Once complete, cool the reaction to room temperature. Pour the mixture into 20 mL of ice-cold 10% aqueous sodium thiosulfate.

    • Causality Check: Sodium thiosulfate reduces any unreacted molecular iodine to colorless, water-soluble iodide ions ( I2​+2S2​O32−​→2I−+S4​O62−​ ), preventing product contamination and oxidative degradation during isolation.

  • Neutralization: Neutralize the acidic solution (HI is a byproduct) with saturated aqueous NaHCO3​ until the pH reaches ~7.5. The free base of 2-amino-4-phenylthiazole will precipitate as a pale yellow/white solid.

  • Isolation & Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to afford pure 2-amino-4-phenylthiazole [4].

Quantitative Data: Methodological Comparison

To guide process chemistry decisions, the table below summarizes the quantitative metrics of various reported synthetic methodologies for 2-amino-4-phenylthiazoles.

Synthesis MethodologyReagents / CatalystTemp / TimeAverage Yield (%)Environmental Impact
Traditional Hantzsch α -Bromoacetophenone, ThioureaReflux (80 °C) / 4-6 h70 - 80%High (Toxic intermediates)
One-Pot Iodine (This Protocol) Acetophenone, Thiourea, I2​ Reflux (80 °C) / 8-10 h75 - 85%Moderate (Atom economy)
Microwave-Assisted Acetophenone, Thiourea, I2​ MW (150W) / 10-15 min88 - 92%Low (Green, fast)
Catalytic ( NEt3​ ) Acetophenone, Thiourea, I2​ , NEt3​ Reflux (80 °C) / 2-4 h85 - 90%Low (Mild conditions)

Biological Application: MyD88 Pathway Disruption

Beyond their synthetic utility, 2-amino-4-phenylthiazole derivatives are critical in drug development. Recent pharmacological evaluations have identified these analogs as[2]. By inhibiting the dimerization of the Toll/Interleukin-1 receptor (TIR) homology domain, these compounds prevent the downstream activation of NF- κ B, thereby halting the production of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in acute lung injury models.

BiologicalPathway TLR4 Toll-Like Receptor 4 (TLR4) Activation by LPS MyD88 MyD88 Adapter Protein (TIR Domain Dimerization) TLR4->MyD88 Signal Transduction NFkB NF-κB Pathway Activation (Translocation to Nucleus) MyD88->NFkB Downstream Signaling Inhibitor 2-Amino-4-phenylthiazole (Small Molecule Inhibitor) Inhibitor->MyD88 Inhibits Dimerization Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Expression

Disruption of the TLR4/MyD88 inflammatory signaling pathway by 2-amino-4-phenylthiazole.

References

  • Title: Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury Source: PubMed (European Journal of Medicinal Chemistry) URL: [Link]

  • Title: A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions Source: Academia.edu URL: [Link]

  • Title: Synthesis of 2-Amino-4-phenylthiazole Source: International Journal of Advanced Research (IJAR) URL: [Link]

Application

Application Note: High-Throughput Fluorescence-Based Tubulin Polymerization Assay for N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

Introduction & Mechanistic Rationale Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are indispensable for intracellular transport, maintenance of cell architecture,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are indispensable for intracellular transport, maintenance of cell architecture, and the formation of the mitotic spindle during cell division. Compounds that disrupt microtubule dynamics are potent anti-mitotic agents and represent a cornerstone in oncology drug development.

N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine (hereafter referred to as MPTA) is a synthetic 2-aminothiazole derivative. Structurally related to known colchicine-site binders, 2-aminothiazoles typically act as microtubule destabilizers, inhibiting the polymerization of tubulin dimers into mature microtubules[1]. To quantitatively evaluate the inhibitory potency and kinetics of MPTA, a fluorescence-based in vitro tubulin polymerization assay is the gold standard. This method relies on a fluorescent reporter dye (e.g., DAPI) that exhibits significant fluorescence enhancement and a blue-shift when incorporated into the hydrophobic pockets of polymerized microtubules[2].

G Dimers Tubulin Heterodimers (Inactive) GTP GTP Binding & 37°C Shift Dimers->GTP Nucleation Nucleation Phase (Oligomer Seeds) GTP->Nucleation Elongation Elongation Phase (Rapid Growth) Nucleation->Elongation Microtubules Mature Microtubules (Fluorescence High) Elongation->Microtubules TestComp MPTA (Destabilizer) TestComp->Dimers Binds & Prevents Assembly Paclitaxel Paclitaxel (Stabilizer) Paclitaxel->Microtubules Binds & Prevents Depolymerization

Mechanism of action for tubulin modulators during the polymerization cycle.

Assay Causality and Self-Validating Design

Unlike traditional absorbance-based assays (measured at 340 nm) which require high tubulin concentrations (≥3 mg/mL), the fluorescence-based approach provides superior sensitivity, allowing for lower protein usage (~2 mg/mL) and high-throughput 96-well adaptability[3].

As a Senior Application Scientist, it is critical to understand why the assay is designed this way:

  • Temperature Gating: Tubulin polymerizes at 37°C and depolymerizes at 4°C[3]. By maintaining reagents strictly on ice and initiating the reaction via a rapid temperature shift in a pre-warmed microplate, the nucleation phase is synchronized across all wells.

  • Buffer Causality: The assay utilizes 80 mM PIPES (pH 6.9) to maintain physiological pH without chelating essential ions. 2.0 mM MgCl₂ is included because magnesium is a required cofactor for GTP binding at the β-tubulin exchangeable site. 0.5 mM EGTA is critical to chelate trace Ca²⁺ ions, which are potent natural inhibitors of tubulin polymerization[2].

  • Self-Validating System: The assay's integrity is verified through internal biological controls. The inclusion of Paclitaxel (a stabilizer) and Colchicine (a destabilizer) frames the dynamic range. If Paclitaxel fails to eliminate the nucleation phase or Colchicine fails to depress the steady-state Vmax, the assay is deemed invalid, preventing false-positive identification of MPTA's activity[4].

Materials and Reagents

  • Porcine Brain Tubulin: >99% pure, lyophilized.

  • General Tubulin Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.

  • Tubulin Glycerol Buffer: General buffer supplemented with 60% v/v glycerol. (Final assay concentration is ~15% to lower the critical concentration of tubulin required for assembly, ensuring a robust baseline signal)[3].

  • GTP Stock: 100 mM (Final assay concentration: 1 mM).

  • Fluorescent Reporter: DAPI or proprietary equivalent (Excitation: 360 nm / Emission: 420 nm)[3].

  • Test Compound: MPTA (10 mM stock in anhydrous DMSO).

  • Controls: Paclitaxel (10 µM final), Colchicine (10 µM final), Vehicle (0.1% DMSO)[4].

  • Equipment: Temperature-regulated fluorescence microplate reader, half-area 96-well black flat-bottom plates.

Experimental Protocol

Phase 1: Reagent Preparation (Strictly on Ice)
  • Prepare Polymerization Mix: On ice, combine General Tubulin Buffer, 1 mM GTP, 15% glycerol, and the fluorescent reporter dye. Note: GTP is required for the longitudinal association of tubulin dimers.

  • Reconstitute Tubulin: Rapidly thaw tubulin and dilute to 2 mg/mL in the ice-cold Polymerization Mix. Critical Step: Tubulin is highly labile. Maintaining it at 4°C prevents premature, spontaneous polymerization.

Phase 2: Compound Plating
  • Dispense Compounds: Aliquot 5 µL of MPTA (at varying concentrations, e.g., 1 µM to 50 µM), Paclitaxel, Colchicine, and DMSO vehicle into the respective wells of a cold, half-area 96-well black plate.

  • Pre-warm Reader: Ensure the fluorescence microplate reader is stabilized at exactly 37°C.

Phase 3: Kinetic Measurement
  • Initiate Reaction: Using a multichannel pipette, rapidly dispense 45 µL of the cold Tubulin/Polymerization Mix into each well containing the compounds.

  • Read Fluorescence: Immediately place the plate into the 37°C fluorimeter. Record fluorescence (Ex: 360 nm / Em: 420 nm) in kinetic mode every 1 minute for 60 minutes[4].

Workflow Prep 1. Reagent Preparation (4°C) Buffer, GTP, Reporter Dye Tubulin 2. Add Tubulin (2 mg/mL) Keep strictly on ice Prep->Tubulin Plate 3. Plate Compounds Test Drug, Paclitaxel, Colchicine Tubulin->Plate Transfer 4. Initiate Reaction Transfer to 37°C Fluorimeter Plate->Transfer Read 5. Kinetic Readout Ex: 360 nm / Em: 420 nm (60 min) Transfer->Read Analyze 6. Data Analysis Calculate Vmax & AUC Read->Analyze

Workflow for the temperature-dependent fluorescence tubulin polymerization assay.

Data Analysis and Expected Results

Tubulin polymerization exhibits three distinct phases: Phase I (Nucleation) where oligomeric seeds form; Phase II (Growth) characterized by a rapid exponential increase in fluorescence; and Phase III (Steady-State) where polymerization and depolymerization rates reach equilibrium.

To evaluate MPTA, calculate the Vmax (maximum slope of Phase II) and the Area Under the Curve (AUC) for all conditions[4].

Table 1: Expected Quantitative Data Summary for Tubulin Modulators
Treatment ConditionConcentrationPhase I (Nucleation) Lag TimeVmax (Growth Rate)AUC (Total Polymerization)Mechanistic Interpretation
Vehicle (0.1% DMSO) N/ANormal (~5-10 min)Baseline100% (Normalized)Baseline tubulin dynamics
Paclitaxel 10 µMEliminated (<1 min)Enhanced (>3x)>130%Microtubule Stabilization
Colchicine 10 µMProlongedSuppressed (<0.5x)<70%Microtubule Destabilization
MPTA 1-50 µMProlongedSuppressedDose-dependent decreaseDestabilization / Inhibition
Assay Self-Validation Criteria

Before interpreting the IC₅₀ of MPTA, validate the run:

  • Paclitaxel (10 µM) must shift the AUC by ≥1.3-fold compared to the vehicle[4].

  • Colchicine (10 µM) must depress the AUC by ≥1.3-fold[4].

  • Calculate the Z'-factor between the DMSO vehicle and Colchicine control. A Z' ≥ 0.5 validates the assay's robustness and readiness for screening MPTA.

References

  • Source: google.
  • Title: Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P)
  • Source: biorxiv.
  • Source: benthamopen.

Sources

Method

Application Note: Comprehensive Structural Characterization of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine using High-Resolution NMR and Mass Spectrometry

Abstract This application note provides a detailed methodological framework for the definitive structural elucidation of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, a heterocyclic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed methodological framework for the definitive structural elucidation of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). The causality behind key experimental parameters, such as solvent selection and ionization mode, is discussed to provide a robust, self-validating system for analysis. This guide is intended for researchers, scientists, and drug development professionals requiring unambiguous characterization of novel small molecules.

Introduction and Scientific Context

The 1,3-thiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The title compound, N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine (Figure 1), combines this key heterocycle with substituted aromatic rings, making it a valuable candidate for further functional studies. Accurate and comprehensive structural characterization is a non-negotiable prerequisite for any subsequent research, ensuring data integrity and reproducibility.

This document outlines the synergistic application of NMR and Mass Spectrometry, two cornerstone techniques in analytical chemistry, to provide an irrefutable structural proof of the synthesized molecule.

Figure 1: Chemical Structure of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

  • Molecular Formula: C₁₆H₁₄N₂OS

  • Monoisotopic Mass: 282.0827 g/mol

  • Molecular Weight: 282.36 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule, revealing the connectivity and spatial relationships of the atomic framework.

Rationale for Experimental Design

Instrumentation: All spectra should be acquired on a high-field NMR spectrometer, such as a 400 MHz instrument, to ensure adequate signal dispersion, particularly for the complex aromatic regions.[4]

Solvent Selection: The choice of a deuterated solvent is critical. While Chloroform-d (CDCl₃) is a common choice, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior for compounds containing exchangeable protons (e.g., -NH). The nitrogen lone pair in the thiazole ring can also interact with solvents, which may slightly affect the chemical shifts of nearby protons.[5] DMSO-d₆ effectively solubilizes the compound and typically shifts the residual water peak away from regions of interest, while also slowing the exchange rate of the N-H proton, often allowing it to be observed as a distinct, albeit sometimes broad, signal.

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) for both ¹H and ¹³C NMR, providing a stable and universally recognized reference point for chemical shifts.[4]

Protocol: Sample Preparation and NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine sample.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Perform automated or manual shimming to optimize magnetic field homogeneity.

    • Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).

  • ¹³C NMR Acquisition:

    • Utilize the same prepared sample.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required to achieve an adequate signal-to-noise ratio.

Predicted ¹H and ¹³C NMR Data and Interpretation

The following tables summarize the predicted spectral data based on established chemical shift principles and data from similar thiazole derivatives.[6][7][8]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5br s1HNH Exchangeable proton, typically broad. Its position can be concentration and temperature-dependent.
~7.8 - 7.9d2HPhenyl-H (ortho to thiazole)Deshielded due to proximity to the electron-withdrawing thiazole ring.
~7.5 - 7.6d2HMethoxy-Ph-H (ortho to NH)Aromatic protons adjacent to the electron-donating amine group.
~7.3 - 7.4t2HPhenyl-H (meta)Typical chemical shift for meta-protons on a monosubstituted benzene ring.
~7.2 - 7.3t1HPhenyl-H (para)Typical chemical shift for the para-proton on a monosubstituted benzene ring.
~7.15s1HThiazole-H (C5)A characteristic singlet for the lone proton on the thiazole ring.[7]
~6.9 - 7.0d2HMethoxy-Ph-H (ortho to OCH₃)Shielded due to the electron-donating effect of the adjacent methoxy group.
~3.80s3HOCH₃ A sharp singlet characteristic of a methoxy group attached to an aromatic ring.[9]

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~168Thiazole C 2Carbon attached to two nitrogen atoms, highly deshielded.
~155Methoxy-Ph C -OAromatic carbon directly attached to the oxygen of the methoxy group.
~148Thiazole C 4Quaternary carbon of the thiazole ring attached to the phenyl group.
~135Phenyl C -ipsoQuaternary carbon of the phenyl ring attached to the thiazole.
~133Methoxy-Ph C -ipsoQuaternary carbon of the methoxyphenyl ring attached to the NH group.
~129Phenyl C HAromatic methine carbons of the phenyl ring.
~128Phenyl C HAromatic methine carbons of the phenyl ring.
~126Phenyl C HAromatic methine carbons of the phenyl ring.
~122Methoxy-Ph C HAromatic methine carbons of the methoxyphenyl ring.
~114Methoxy-Ph C HAromatic methine carbons ortho to the methoxy group, shielded.
~105Thiazole C 5Protonated carbon of the thiazole ring, appears in the aromatic region.
~55OC H₃Aliphatic carbon of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the precise molecular weight of the compound and to gain further structural information from its fragmentation patterns.

Rationale for Experimental Design

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is essential for obtaining accurate mass measurements, which allows for the unambiguous determination of the elemental formula.

Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this class of molecule. It is a soft ionization technique that typically yields an abundant protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation. The presence of basic nitrogen atoms in the thiazole ring and the secondary amine makes the molecule easy to protonate in positive ion mode.

Protocol: Sample Preparation and MS Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with the addition of 0.1% formic acid to facilitate protonation.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

    • Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 283.09) as the precursor and applying collision-induced dissociation (CID) to observe its fragmentation products.

Expected Mass Spectrometry Data and Fragmentation

High-Resolution Mass: The protonated molecular ion ([M+H]⁺) should be observed with high mass accuracy.

  • Calculated m/z for [C₁₆H₁₅N₂OS]⁺: 283.0905

  • Observed m/z: Expected to be within 5 ppm of the calculated value.

Fragmentation Analysis: Thiazole-containing compounds often exhibit characteristic fragmentation pathways.[10][11][12][13] The analysis of these fragments provides a fingerprint that confirms the molecular structure. A proposed fragmentation pathway is detailed in Table 3 and visualized in Figure 2.

Table 3: Predicted Major Fragment Ions in MS/MS of [M+H]⁺

m/z (Predicted)Formula of FragmentProposed Structure/Loss
283.09[C₁₆H₁₅N₂OS]⁺[M+H]⁺ Precursor Ion
178.04[C₁₀H₈NS]⁺Cleavage of the C-N bond between the amine and methoxyphenyl ring.
135.04[C₈H₅S]⁺Fragmentation of the thiazole ring from the m/z 178 fragment.
123.07[C₇H₉NO]⁺4-methoxyaniline fragment cation.
108.06[C₇H₈O]⁺Loss of NH from the m/z 123 fragment.

Figure 2: Proposed MS/MS Fragmentation Pathway

graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M+H]⁺\nm/z = 283.09\nC₁₆H₁₅N₂OS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="m/z = 178.04\nC₁₀H₈NS"]; F2 [label="m/z = 123.07\nC₇H₉NO"]; F3 [label="m/z = 135.04\nC₈H₅S"]; F4 [label="m/z = 108.06\nC₇H₈O"];

M -> F1 [label="- C₇H₇NO"]; M -> F2 [label="- C₉H₇NS"]; F1 -> F3 [label="- HCN, -CH₂"]; F2 -> F4 [label="- NH"]; }

Proposed fragmentation of the [M+H]⁺ ion.

Integrated Characterization Workflow

The logical flow of the characterization process ensures a comprehensive and efficient analysis, from sample receipt to final structural confirmation.

Figure 3: Overall Analytical Workflow

Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Confirmation prep_nmr Dissolve in DMSO-d₆ acq_1h ¹H NMR prep_nmr->acq_1h acq_13c ¹³C NMR prep_nmr->acq_13c prep_ms Dilute in ACN/H₂O acq_ms HRMS (ESI+) prep_ms->acq_ms analysis_nmr Interpret NMR Spectra (Shifts, Multiplicity, Integration) acq_1h->analysis_nmr acq_13c->analysis_nmr acq_msms Tandem MS (MS/MS) acq_ms->acq_msms analysis_ms Determine Elemental Formula (Accurate Mass) acq_ms->analysis_ms analysis_frag Analyze Fragmentation Pattern acq_msms->analysis_frag confirm Structure Confirmed analysis_nmr->confirm analysis_ms->confirm analysis_frag->confirm

Workflow for structural elucidation.

Conclusion

The protocols detailed in this application note provide a robust and reliable methodology for the complete structural characterization of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine. The orthogonal data obtained from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry collectively offer unambiguous evidence for the compound's identity, connectivity, and elemental composition. Adherence to these guidelines will ensure high-quality, reproducible data essential for advancing research in drug discovery and materials science.

References

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. SciSpace. [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Pyrimidines. Scientific & Academic Publishing. [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. [Link]

  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino 1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Possible mass fragmentation pattern of compound 3. ResearchGate. [Link]

  • Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. The Distant Reader. [Link]

  • Supplementary Information (SI) for Chemical Science. Royal Society of Chemistry. [Link]

  • 2-Amino-4-(4-methoxyphenyl)thiazole. PubChem. [Link]

  • Thiazole, 2-amino-4-(p-methoxyphenyl)-. NIST WebBook. [Link]

  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. PMC. [Link]

  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. ResearchGate. [Link]

  • Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. MDPI. [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO. [Link]

  • 4-methoxy-N-(4-phenyl-1,3-thiazol-2-yl). PubChem. [Link]

  • N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine. PubChemLite. [Link]

Sources

Application

"N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine" for in vivo animal models of inflammation

Application Note: Preclinical Evaluation of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine in In Vivo Models of Inflammation Executive Summary The development of novel anti-inflammatory therapeutics requires overcoming...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine in In Vivo Models of Inflammation

Executive Summary

The development of novel anti-inflammatory therapeutics requires overcoming the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs). While selective COX-2 inhibitors effectively reduce prostaglandin-driven inflammation, they often shunt arachidonic acid toward the 5-lipoxygenase (5-LOX) pathway, leading to an overproduction of leukotrienes that can exacerbate tissue damage and induce cardiovascular toxicity. N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine , a highly lipophilic member of the 2-aminothiazole class, has emerged as a potent dual inhibitor of both COX-2 and 5-LOX[1].

This application note provides drug development professionals with a comprehensive, self-validating methodological framework for evaluating this compound in foundational in vivo animal models of acute and chronic inflammation.

Pharmacological Rationale & Mechanism of Action

The structural architecture of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is specifically tuned for dual-enzyme inhibition. The 4-methoxyphenyl moiety acts as an electron-donating group that enhances target pocket affinity, while the 4-phenylthiazole core serves as the primary pharmacophore binding to the catalytic domains of inflammatory enzymes[2][3]. By simultaneously blocking COX-2 and 5-LOX, this compound prevents the synthesis of both Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4), effectively neutralizing both the vasodilation/edema and chemotaxis/leukocyte infiltration pathways[1].

Mechanism AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation LOX5 5-LOX Enzyme AA->LOX5 Oxidation PGE2 Prostaglandin E2 COX2->PGE2 Synthesis LTB4 Leukotriene B4 LOX5->LTB4 Synthesis Drug N-(4-methoxyphenyl)-4-phenyl -1,3-thiazol-2-amine Drug->COX2 Inhibits Drug->LOX5 Inhibits

Dual inhibition of COX-2 and 5-LOX pathways by the 2-aminothiazole derivative.

Pre-Clinical Formulation & Dosing Strategy

Causality in Formulation: Thiazole derivatives are inherently hydrophobic. Administering N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine in unoptimized aqueous buffers leads to rapid precipitation in the gastric environment, resulting in erratic pharmacokinetic (PK) profiles and false-negative efficacy readouts.

Self-Validating Vehicle System: To ensure uniform systemic distribution via oral gavage (p.o.), the compound must be formulated in a micellar suspension:

  • 5% DMSO: Disrupts the crystalline lattice of the synthesized compound.

  • 40% PEG-400: Acts as a co-solvent to prevent precipitation upon aqueous dilution.

  • 5% Tween-80: A non-ionic surfactant that stabilizes the micelle structures.

  • 50% Sterile Saline: Adjusts the final osmolarity for safe in vivo administration.

Trustworthiness Check: The experimental design must include a "Vehicle-Only" negative control group. If the vehicle group exhibits an anti-inflammatory response compared to a naive baseline, the surfactant ratio is too high and is causing cell membrane disruption, invalidating the assay.

In Vivo Experimental Protocols

Workflow Acclimation Acclimation (7 Days) Dosing Oral Dosing (Vehicle/Drug) Acclimation->Dosing Induction Carrageenan (Subplantar) Dosing->Induction Measurement Plethysmometry (0-6h) Induction->Measurement Analysis Cytokine Quantification Measurement->Analysis

Standardized workflow for acute carrageenan-induced paw edema evaluation.

Protocol A: Carrageenan-Induced Hind Paw Edema (Acute Inflammation)

Rationale: Established by Winter et al. (1962)[4], this is the gold standard for acute inflammation. The response is biphasic: Phase 1 (0–2h) is driven by histamine/serotonin, while Phase 2 (3–6h) is driven by PGE2 and LTB4[5]. This temporal separation allows researchers to confirm that the thiazole compound is specifically targeting the lipid mediator phase (Phase 2).

Step-by-Step Methodology:

  • Acclimation & Randomization: Acclimate male Wistar rats (180–200g) for 7 days. Randomize into 4 groups (n=6): Vehicle Control, Thiazole Low Dose (10 mg/kg), Thiazole High Dose (30 mg/kg), and Positive Control (Indomethacin, 10 mg/kg).

  • Baseline Measurement ( V0​ ): Measure the initial volume of the left hind paw using a water-displacement plethysmometer.

  • Dosing: Administer treatments via oral gavage exactly 1 hour prior to induction to allow for gastrointestinal absorption and systemic distribution.

  • Induction: Inject 0.1 mL of 1% (w/v) λ -carrageenan (suspended in sterile saline) into the subplantar aponeurosis of the left hind paw[4].

  • Data Acquisition ( Vt​ ): Measure paw volume at 1, 2, 3, 4, and 6 hours post-injection.

  • Validation Check: The Vehicle Control group must show a 40% increase in paw volume at the 3-hour mark. Failure to achieve this indicates degraded carrageenan or improper subplantar injection depth, requiring the cohort to be voided.

Protocol B: Cotton Pellet-Induced Granuloma (Chronic Inflammation)

Rationale: Chronic inflammation involves fibroblast proliferation, angiogenesis, and macrophage infiltration. The cotton pellet model, originally described by Meier et al. (1950)[6][7], physically isolates the transudative phase (fluid influx) from the proliferative phase (granuloma tissue formation), allowing for precise gravimetric analysis[8].

Step-by-Step Methodology:

  • Preparation: Sterilize dental cotton pellets (10 ± 1 mg) in a hot air oven at 120°C for 2 hours to ensure no pyrogenic contamination[9].

  • Implantation: Under isoflurane anesthesia, make bilateral subcutaneous incisions in the axilla and groin regions. Implant one pellet per incision (total 4 pellets per rat)[6][9].

  • Dosing Regimen: Administer the thiazole compound daily via oral gavage for 7 consecutive days.

  • Harvesting: On Day 8, euthanize the animals. Carefully excise the encapsulated pellets. Critical step: Extraneous adipose or fascial tissue must be meticulously dissected away from the capsule to prevent false weight increases.

  • Gravimetric Analysis: Weigh the pellets immediately to record the Wet Weight (correlates to exudate volume). Dry the pellets in an incubator at 60°C for 24 hours and weigh again to record the Dry Weight (correlates to granulomatous tissue mass)[6][8].

Data Acquisition & Quantitative Analysis

To standardize reporting across preclinical batches, quantitative data should be structured to isolate the compound's effect on specific inflammatory phases. Below is the expected pharmacological profile for N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine at a 30 mg/kg dose:

Biomarker / MetricAssay MethodExpected Effect vs. VehicleBiological Significance
Paw Volume ( Vt​−V0​ ) Plethysmometry (3h-6h) 45% - 60%Confirms resolution of acute macroscopic edema.
PGE2 Levels ELISA (Paw Exudate) > 70%Validates direct in vivo COX-2 inhibition.
LTB4 Levels ELISA (Paw Exudate) > 65%Validates direct in vivo 5-LOX inhibition; prevents NSAID shunting.
Granuloma Dry Weight Gravimetric Analysis 35% - 45%Demonstrates anti-proliferative efficacy in chronic fibrotic models.
Gastric Lesion Index Macroscopic ScoringBaseline (No lesions)Proves dual-inhibition protects gastric mucosa compared to traditional NSAIDs.

References

  • Suh J, Yum EK, Cheon HG, Cho YS. "Synthesis and Biological Evaluation of N-aryl-4-aryl-1,3-Thiazole-2-Amine Derivatives as Direct 5-Lipoxygenase Inhibitors." Chemical Biology & Drug Design. 2012. URL: 1]

  • "Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells." PMC / NIH. 2012. URL: 2]

  • "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." MDPI. 2021. URL: 3]

  • Winter CA, Risley EA, Nuss GW. "Carrageenin-Induced Edema in Hind Paw of the Rat as an Assay for Antiinflammatory Drugs." Proceedings of the Society for Experimental Biology and Medicine. 1962. URL: 4]

  • Meier R, Schuler W, Desaulles P. "Zur Frage des Mechanismus der Hemmung des Bindegewebswachstums durch Cortisone." Experientia. 1950. URL: 6]

  • "Analgesic and Anti-Inflammatory Effects of 80% Methanol Extract of Leonotis ocymifolia (Burm.f.) Iwarsson Leaves in Rodent Models." PMC / NIH. (Referencing Cotton Pellet Induced Granuloma Method). URL: 8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines

Welcome to the technical support center for the synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of this important class of kinase inhibitors. These compounds, known for their potent activity against targets like Aurora kinases, are of significant interest in oncology research.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and achieve optimal results.

Overview of the Core Synthetic Strategy

The most common and reliable method for synthesizing the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine core involves a convergent synthesis strategy. This typically culminates in the cyclocondensation of a substituted phenylguanidine with a pre-functionalized thiazole-containing enaminone or a similar 1,3-dielectrophile.

Below is a generalized workflow illustrating the key stages of the synthesis.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Guanidine Preparation cluster_2 Final Assembly & Purification A Thiazole Precursor (e.g., 5-acetylthiazole) B Enaminone Formation (e.g., with DMF-DMA) A->B Step 1 E Cyclocondensation (Base-mediated) B->E Thiazole Intermediate C Substituted Aniline D Guanidinylation (e.g., with cyanamide) C->D Step 2 D->E Phenylguanidine F Crude Product E->F G Purification (Crystallization/Chromatography) F->G H Final Product G->H Side_Reaction SM Starting Materials (Enaminone + Phenylguanidine) Desired_Path Desired Cyclocondensation SM->Desired_Path Correct Conditions (Anhydrous, Optimal Base) Side_Path Side Reaction (e.g., Hydrolysis) SM->Side_Path Incorrect Conditions (Moisture, Wrong Base) Product Target Product Desired_Path->Product Byproduct Polar Byproducts (e.g., hydrolyzed enaminone) Side_Path->Byproduct

Sources

Optimization

Technical Support Center: 2-Amino-4-phenylthiazole Synthesis Optimization

Welcome to the Heterocyclic Synthesis Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of 2-amino-4-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of 2-amino-4-phenylthiazole via the Hantzsch thiazole synthesis.

Instead of relying on rigid, outdated procedures, this guide focuses on the causality of the reaction mechanics . By understanding the physical and chemical forces driving the S-alkylation and cyclization steps, you can troubleshoot bottlenecks, eliminate side reactions, and implement self-validating protocols that guarantee high yields.

Mechanistic Overview & Logical Pathways

The classical Hantzsch synthesis constructs the thiazole ring through the condensation of an α -haloketone (phenacyl bromide) with a thioamide (thiourea)[1]. The reaction is fundamentally a three-step cascade:

  • S-Alkylation: The highly nucleophilic sulfur of thiourea attacks the electrophilic α -carbon of phenacyl bromide via an SN​2 mechanism, displacing the bromide ion to form a thiouronium intermediate[1][2].

  • Cyclization: The nitrogen atom undergoes an intramolecular nucleophilic attack on the ketone carbonyl, forming a hydroxythiazoline intermediate[1][2].

  • Dehydration: The intermediate rapidly loses a water molecule (and hydrobromic acid) to aromatize, yielding the stable 2-amino-4-phenylthiazole core[2].

Mechanism R1 Phenacyl Bromide (Electrophile) Step1 S-Alkylation (SN2) Nucleophilic Attack R1->Step1 R2 Thiourea (Nucleophile) R2->Step1 Int1 Thiouronium Salt Intermediate Step1->Int1 Step2 Intramolecular Cyclization Int1->Step2 Int2 Hydroxythiazoline Intermediate Step2->Int2 Step3 Dehydration (-H2O, -HBr) Int2->Step3 Product 2-Amino-4-phenylthiazole Target Molecule Step3->Product

Caption: Hantzsch thiazole synthesis reaction mechanism and logical workflow.

Troubleshooting & Yield Optimization FAQs

Q: Why is my yield plateauing around 60–75% when using the classical ethanol reflux method? A: The classical reflux method[3][4] relies on convective heating, which suffers from poor mass transfer and requires prolonged reaction times (5 to 20 hours). Extended heating in protic solvents can lead to the hydrolytic degradation of the thiouronium intermediate or promote self-condensation of the α -haloketone. To break this plateau, shift the activation energy paradigm by utilizing microwave irradiation or mechanochemical grinding . Microwave synthesis provides uniform volumetric heating that accelerates the SN​2 attack, boosting yields to >85% in under 15 minutes[1][5].

Q: How does solvent-free grinding improve the reaction yield and kinetics? A: Mechanochemical synthesis (grinding) eliminates the solvent barrier, drastically increasing the effective local concentration of the reactants[6]. The mechanical shear forces lower the activation energy required for the initial S-alkylation. Because there is no solvent to dissipate the localized heat of friction, the reaction achieves near-quantitative yields (~93%) within 15–20 minutes at room temperature, while simultaneously preventing solvent-induced side reactions[6].

Q: What is the optimal stoichiometric ratio for phenacyl bromide and thiourea? A: While the theoretical stoichiometry is 1:1, using a slight excess of thiourea (e.g., 1:1.2 to 1:1.5) is highly recommended[1][2]. Thiourea acts as the primary nucleophile; an excess drives the initial SN​2 reaction to absolute completion, ensuring no unreacted phenacyl bromide remains in the mixture, which is notoriously difficult to separate from the final product during crystallization.

Q: During the workup, my product remains gummy instead of crystallizing. How do I fix this? A: A gummy product indicates the presence of trapped hydrobromic acid (HBr) generated during the dehydration step. HBr protonates the 2-amino group, forming a highly polar hydrobromide salt that resists crystallization. You must actively neutralize the reaction mixture by pouring it into a 5% Na2​CO3​ or 10% NaHCO3​ aqueous solution[1][2][5]. The alkaline environment deprotonates the thiazole, drastically reducing its aqueous solubility and forcing the precipitation of a crisp, white-to-yellowish solid[3][4].

Quantitative Method Comparison

To select the best protocol for your laboratory's infrastructure, compare the empirical data of the three primary synthetic methodologies below:

Synthesis MethodActivation Energy SourceReaction TimeTemperatureExpected YieldKey Advantage
Conventional Reflux Convective Heating (Solvent)5 – 20 hours70 – 80 °C60 – 75%Easily scalable, requires basic glassware[3][4].
Microwave-Assisted Dielectric Heating5 – 15 mins90 – 120 °C85 – 95%Rapid kinetics, high purity, minimal degradation[1][5].
Solvent-Free Grinding Mechanical Shear / Friction15 – 20 minsRoom Temp~ 93%Green chemistry, eliminates solvent waste[6].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Workflow Start Mix Phenacyl Bromide + Thiourea (1:1.2) MW Microwave (90-120°C) 5-15 min Start->MW Grind Grinding (Room Temp) 15-20 min Start->Grind Reflux Ethanol Reflux (70-80°C) 5-20 hr Start->Reflux Neutralize Neutralization (5% Na2CO3) MW->Neutralize Grind->Neutralize Reflux->Neutralize Isolate Vacuum Filtration & Cold Water Wash Neutralize->Isolate QC Quality Control (TLC, MP, NMR) Isolate->QC

Caption: Experimental workflow options for 2-amino-4-phenylthiazole synthesis.

Protocol A: Microwave-Assisted Synthesis (Recommended for High Yield)

Causality: Microwave irradiation directly couples with the polar thiourea and solvent molecules, generating instantaneous internal heat that overcomes the cyclization activation barrier without degrading the product[1][5].

  • Setup: In a microwave-safe reaction vessel, combine 1.0 mmol of phenacyl bromide and 1.2 mmol of thiourea[1].

  • Solvation: Add 2-3 mL of anhydrous ethanol or methanol to facilitate dielectric heating[1].

  • Irradiation: Seal the vessel and irradiate at 90–120 °C (approx. 170 W) for 10 minutes[1][5].

  • Neutralization: Cool the vessel to room temperature. Pour the contents into a beaker containing 10 mL of 5% Na2​CO3​ solution and swirl vigorously[1][2].

  • Isolation: Collect the resulting precipitate via vacuum filtration (Buchner funnel). Wash the filter cake with cold deionized water to remove residual salts[1][2]. Air dry on a watch glass.

Self-Validation Checkpoint:

  • TLC Analysis: Spot the crude mixture against pure phenacyl bromide using 50% Ethyl Acetate / 50% Hexane[2]. The high- Rf​ starting material spot must be completely absent.

  • Melting Point: The dried white needle crystals must exhibit a sharp melting point between 147–149 °C[4]. A depressed melting range indicates incomplete neutralization.

Protocol B: Solvent-Free Mechanochemical Grinding

Causality: Mechanical grinding forces the solid crystal lattices of the reactants to interface directly. The friction provides the energy for the SN​2 attack, releasing water as a byproduct which creates a localized micro-melt, accelerating the reaction further[6].

  • Setup: Place 1.0 mmol of phenacyl bromide and 1.2 mmol of thiourea into a clean, dry agate mortar[6].

  • Grinding: Grind the mixture continuously with a pestle at room temperature for 15–20 minutes[6].

  • Phase Change Observation: Note the physical transition; the dry powders will become a paste as the reaction progresses and water is liberated.

  • Workup: Extract the crude paste using ethyl acetate, or directly suspend the paste in 5% Na2​CO3​ to neutralize the HBr byproduct[2][6].

  • Isolation: Filter, wash with cold water, and dry under a vacuum.

Self-Validation Checkpoint:

  • Physical State: The reaction is only complete once the uniform paste phase is achieved. If the mixture remains entirely powdery, ambient humidity may be too low, or grinding shear force is insufficient.

  • Yield: This method should reliably produce >90% isolated yield[6]. If the yield is lower, increase the grinding time by 5 minutes in subsequent runs.

References

  • Jetir.org. "SYNTHESIS AND INHIBITOR ACTIVITY OF 2- AMINO-4-PHENYLTHIAZOLE AND ITS ANILS DERIVATIVE." Journal of Emerging Technologies and Innovative Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF8lt5acdDoDYR8PaoDXYtvL2YJtiF0_m30Sa9vLLcBKtAsG24fS6bZDtlG1NsbdTsutpssfSfoN7islrKbT7T0POMCwmpgtMUe-kkODCMilN4ZJ5fRQQvoaDVm-BxljEloy_NCKutqA==]
  • BenchChem. "Application Notes & Protocols: Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoay3I069B1r8GbLo3MLcZdp85DiGySDVO_hOL69vuxBTIsZMqcYlwdPDFTg1KcCpxbRKclT3QfNJUQI1azi94dPnbeutcp3yJbtE9tIiy1ffPqVd9JBDtqOzEGxqkgIz1vSEfgBTm9LZ4nibc8_ejPsj-Vf7Een-kNWGj_szVqavvUjzZZu-Q8qx7fqHW_OLPTvJmb1FUao0PHuidm-zNZQFvCFceR-5c83UAm4OSQPrbhwnc]
  • Journalijar.com. "Synthesis of 2-Amino-4-phenylthiazole (1a)." International Journal of Advanced Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8SZBo5XjpX51WGtBsiDlIvG8CrBd2Irh7ZtpPUYFPT0ZFbnanKPOhkJALP3UM6uqwgmvIqx2_U5DLgmRDfBQ8x_DcqOKVtR7bGEFkcd5dxlGkW16oPqjR7cyOgysljfbG3Ggeum1l9rLiI1tMmcfE1W_HHVpa60KJ]
  • ChemHelpAsap. "Hantzsch Thiazole Synthesis."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGInT0sKnfVV39C2rffgTAaoqxFY6stIAKi4kzIiNbPJqTy7Kk0Rx-8Q_74dXfV7vNb1x5tQ6pmr2HblsUbe0fgcYTk8Jy83hIqABFavOz0Jt7fokV7zTRbZ1FAUbT1QeR-B1EWTTS7DB9CLVAkC0cVZp8USC-nNVfHmuJBAROzTW9EDa9Wy20RhU_RHNKKvIJdvV7nVl8y8v_BRaE=]
  • ResearchGate. "Efficient Synthesis of 2,4-Disubstituted Thiazoles under Grinding."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDvuJagu3Ak1oPYbHKCsqvqNx9hlyRp7Bldv7Txg9cyUtAHGSv_2VTIlivH4zzlqtjLEvEBhcgaducp1oYzJSJMNA739dPMWajB5QEFYJGYV0f6nlSEa6BpRJ9UGjmO3Q6nham6xFFZIXqbs1iX0KeCPrAE21AwgCNkFLvAs7dJ7EBDDxeLybjc2AtsFlJCcV0-yjOIhorWSDRW7aq4T6TaCTN86srcsOLWAE5NnwV5XOcd0kfFBJGLHjrfY8p5cogLZw=]
  • ResearchGate. "Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJL-6DDgFEpxALxLH1L5e52i96QJ0cTH3NSYwpwHPDJmHq4Yj00HtNWxqpGP0KhfBS2RrTlfdi_g3oeMGdP-b9zXOMWlo1WkuDAird4jJZxHNXvDIGCjvxqcsnGcQwDAelpKkR3OdWX8JC8pYi6nN3ZuJyEFzbL4Lr_kfMSwr-5SByk-mi4pqz-lWV18S1_wNhBkfbuUPk-tau2imAon2OoZ1AiH9gRXshUqmJNEtDGegbhp3I3-VJSaF14YZz]
  • BenchChem. "A Comparative Analysis of 2-Aminothiazole Synthesis Methods."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-R93vX3W_syIG1xApYIPGh_XlzhsGGan9UqpYZ8Et-vtf00AbTsDUFRwGdmFn7p2lQJr6_FOoS48EC2f6MT1a-4hWNLnraZY8F9eNRDHZbMdPWgMA2sGu91FJyPKKTvENv1gqyX-PbKjX0c3MFuQ7akQxX0vVzVbpHJmVkUgAEuz575PEzl5Qs73kBPV5Y4e9a3M1B9AiqQ==]

Sources

Troubleshooting

"N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine" solubility and stability issues

Welcome to the Advanced Troubleshooting Guide for N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine . As a 4-phenyl-2-aminothiazole derivative, this compound represents a highly privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine . As a 4-phenyl-2-aminothiazole derivative, this compound represents a highly privileged scaffold in medicinal chemistry, frequently explored for antimicrobial, kinase inhibitory, and anti-cancer activities.

However, researchers frequently encounter critical bottlenecks with this specific chemotype: precipitous drops in aqueous solubility, spontaneous degradation in stock solutions, and notorious Pan-Assay Interference (PAINS) behavior. This guide synthesizes structural causality with field-proven methodologies to ensure the scientific integrity of your assays.

Part 1: Aqueous Solubility & Formulation Challenges

Q: My compound precipitates immediately upon dilution from DMSO into my aqueous assay buffer (pH 7.4). Why does this happen, and how can I achieve working concentrations?

A: The precipitation is a direct consequence of the molecule's high lipophilicity. The presence of the 4-phenyl ring and the N-(4-methoxyphenyl) moiety creates a highly hydrophobic surface area, driving a high partition coefficient (ClogP). When transitioning from a solvated state in DMSO to an aqueous environment, the compound rapidly aggregates to minimize thermodynamically unfavorable water-hydrophobe interactions, leading to kinetic precipitation[1].

To bypass this, you must shield the hydrophobic domains. The most effective, biologically compatible method is forming an inclusion complex with (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) [2][3]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic phenyl rings, while its hydroxylated exterior maintains bulk aqueous solubility[3].

Protocol 1: Preparation of a 1:2 HP-β-CD Inclusion Complex via Lyophilization

This protocol ensures thermodynamic stability and prevents the transient supersaturation issues seen with simple co-solvents.

  • Molar Calculation: Calculate the required mass for a 1:2 molar ratio of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine to HP-β-CD.

  • Solvation: Dissolve the aminothiazole in a minimal volume of volatile organic solvent (e.g., ethanol or acetone) to ensure complete molecular dispersion.

  • Aqueous Phase: Dissolve the HP-β-CD in ultra-pure water (Milli-Q, 18 MΩ·cm).

  • Kneading/Complexation: Add the organic aminothiazole solution dropwise to the aqueous HP-β-CD solution under continuous, vigorous magnetic stirring. Stir for 24 hours at room temperature in a dark environment to allow dynamic equilibrium and complexation to occur[4].

  • Solvent Removal: Evaporate the trace organic solvent under a gentle stream of nitrogen.

  • Lyophilization: Freeze the resulting clear solution at -80°C, followed by lyophilization for 48 hours to obtain a dry, stable inclusion complex powder[4].

  • Reconstitution: Reconstitute the powder directly into your assay buffer.

Formulation Start Weigh Aminothiazole (Target Compound) Dissolve Dissolve in minimal volatile solvent (EtOH) Start->Dissolve Mix Dropwise addition & Stirring (24h, Dark) Dissolve->Mix CD Prepare aqueous HP-β-CD (1:2 molar) CD->Mix Freeze Freeze at -80°C Mix->Freeze Lyo Lyophilization (48h) Freeze->Lyo Check Reconstitute in Buffer (Stable Aqueous Complex) Lyo->Check

Workflow for preparing cyclodextrin inclusion complexes to resolve kinetic solubility failures.

Part 2: Chemical Stability in DMSO Stock Solutions

Q: I stored my 10 mM stock solution in DMSO at room temperature for a month. Now, my IC50 values have shifted dramatically. Is the compound degrading?

A: Yes. It is a common misconception that DMSO is an inert storage medium. 2-Aminothiazoles are highly susceptible to spontaneous decomposition in DMSO, particularly at room temperature[5].

The causality lies in the electron-rich nature of the thiazole ring, further activated by the electron-donating methoxy group on the aniline moiety. In the presence of DMSO (which can act as a mild oxidant) and trace atmospheric oxygen, the sulfur atom undergoes S-oxidation. Furthermore, the unsubstituted C5 position on your specific molecule is a known site for epoxidation and subsequent hydrolytic ring-opening[6].

Best Practices for Stock Management
  • Temperature Control: Always store DMSO stock solutions of 2-aminothiazoles at -20°C or -80°C. Temperature-dependent degradation studies confirm that decomposition is halted at -20°C over a two-month period[5].

  • Aliquot Strategy: Avoid freeze-thaw cycles. Condensation introduces water, accelerating hydrolysis of the thiazole core. Prepare single-use aliquots.

  • Fresh Preparation: For critical enzymatic or cellular assays, prepare stocks immediately before use.

Part 3: PAINS, PrATs, and Assay Interference

Q: My compound is showing activity across multiple, unrelated biochemical assays. How do I know if this is a genuine multi-kinase inhibitor or a false positive?

A: You are likely observing "Promiscuous 2-Aminothiazole" (PrAT) behavior. 2-Aminothiazoles are frequently flagged as Pan-Assay Interference Compounds (PAINS)[7][8].

The specific structure of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine contains an unsubstituted C5 position . This structural alert acts as a toxicophore. Cytochrome P450 enzymes (in cell-based assays) or reactive oxygen species (in biochemical buffers) can epoxidize the C4-C5 double bond. This creates a highly reactive electrophilic intermediate that covalently binds to nucleophilic residues (e.g., cysteines) on diverse proteins, yielding false-positive inhibition[6]. Additionally, 2-aminothiazoles are known to directly inhibit Firefly luciferase, ruining reporter gene assays[8].

Protocol 2: Orthogonal Validation for PAINS Interference

To validate if your hit is genuine or an artifact of reactivity, implement the following self-validating workflow:

  • Thiol-Reactivity Check: Run your biochemical assay in the presence and absence of 1 mM Dithiothreitol (DTT) or Glutathione (GSH). If the compound's activity disappears, it is acting as a reactive electrophile, not a competitive inhibitor.

  • Reporter Assay Counter-Screen: If using a luciferase reporter (e.g., TOPFlash), run a counter-screen expressing constitutive luciferase without the biological pathway active. If the signal drops, your compound is a direct luciferase inhibitor[8].

  • Isosteric Replacement (Scaffold Hopping): Synthesize the 2-aminooxazole isostere of your compound. Replacing the oxidizable sulfur atom with oxygen drastically improves metabolic stability, reduces unspecific thiol reactivity, and lowers ClogP (improving solubility), often while maintaining the desired biological target affinity[1][9][10].

Mechanism Molecule Unsubstituted C5 2-Aminothiazole Oxidation S-Oxidation / Epoxidation (CYP450 / ROS) Molecule->Oxidation DMSO/O2 Luciferase Luciferase Inhibition (Optical Interference) Molecule->Luciferase Mitigation Isosteric Replacement (2-Aminooxazole) Molecule->Mitigation Scaffold Hop Electrophile Reactive Electrophilic Intermediate Oxidation->Electrophile Adduct Covalent Protein Binding (False Positive) Electrophile->Adduct

Mechanistic pathways of 2-aminothiazole assay interference and structural mitigation strategies.

Data Summary: Physicochemical & Stability Profile

ParameterObservation / IssueMechanistic CauseRecommended Mitigation
Aqueous Solubility Rapid precipitation in PBSHigh ClogP; hydrophobic phenyl/methoxyphenyl ringsFormulate 1:2 inclusion complex with HP-β-CD[4].
DMSO Stability Loss of potency over timeSpontaneous S-oxidation and hydrolysis at RTStore strictly at -20°C; avoid freeze-thaw cycles[5].
Assay Selectivity Frequent hitter (PAINS)Unsubstituted C5 epoxidation; covalent protein bindingAdd 1 mM DTT to assay; synthesize 2-aminooxazole isostere[1][6].
Reporter Assays False pathway inhibitionDirect binding/inhibition of Firefly luciferaseUtilize orthogonal readouts (e.g., Western blot) or Renilla counter-screens[8].

Sources

Optimization

Technical Support Center: Overcoming Drug Resistance to N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals This technical support guide is designed to assist you in troubleshooting and overcoming potential drug resistance to the investigational compound N-(4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to assist you in troubleshooting and overcoming potential drug resistance to the investigational compound N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine in your cancer cell models.

Introduction to N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine and Cancer Drug Resistance

N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine belongs to the thiazole class of heterocyclic compounds, a scaffold known for its wide range of pharmacological activities, including potent anticancer effects.[1] Many successful anticancer drugs, such as the kinase inhibitor Dasatinib, are based on a thiazole core structure.[1] While the specific molecular target of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine may be the subject of ongoing investigation, its structural class suggests it may function as a kinase inhibitor.[2]

Drug resistance is a major challenge in cancer therapy and can be classified into two main types:

  • Intrinsic Resistance: The cancer cells are inherently non-responsive to the drug from the outset.[3]

  • Acquired Resistance: Resistance develops in cancer cells after an initial period of successful treatment.[3]

This guide provides a structured approach to identifying the mechanisms of resistance to N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine and offers strategies to counteract them in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: We've observed a gradual loss of efficacy of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine in our long-term cell culture experiments. What are the likely causes?

A1: This scenario points towards acquired resistance. The most common molecular mechanisms include:

  • Secondary Mutations: The emergence of mutations in the drug's target protein can prevent the compound from binding effectively.[4][5]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating alternative survival pathways.[3][6][7]

  • Increased Drug Efflux: The cancer cells may have increased the expression of membrane proteins, known as efflux pumps (e.g., P-glycoprotein/MDR1), that actively pump the drug out of the cell.[8][9][10]

  • Target Gene Amplification: An increase in the number of copies of the target gene can lead to an overproduction of the target protein, overwhelming the inhibitory capacity of the drug.[3][11]

Q2: Why do different cancer cell lines show varied sensitivity to N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine in our initial screening?

A2: This variability is likely due to intrinsic resistance, which stems from the inherent genetic and epigenetic diversity among different cancer cell lines.[12] Key factors include:

  • Pre-existing Genetic Variations: Some cell lines may already possess mutations in the target protein or in key components of downstream signaling pathways.

  • Baseline Efflux Pump Expression: High basal expression of efflux pumps like ABCB1 can lead to a reduced intracellular concentration of the drug.[10]

  • Active Parallel Survival Pathways: The growth and survival of some cell lines may be driven by signaling pathways that are not affected by your compound.[6]

Q3: How can we experimentally confirm if our resistant cells are pumping the compound out?

A3: A straightforward method is to assess whether the resistance can be reversed by inhibiting efflux pumps. You can co-administer N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine with a known efflux pump inhibitor, such as verapamil.[8] If the resistant cells become more sensitive to your compound in the presence of the inhibitor, it strongly implicates drug efflux as a resistance mechanism. For a more direct measurement, you can quantify the intracellular accumulation of the compound using techniques like liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guides and Experimental Workflows
Issue 1: Identifying the Mechanism of Acquired Resistance

This workflow provides a systematic approach to pinpointing the cause of resistance in a cell line that has been chronically exposed to N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine.

Step 1: Confirm the Resistant Phenotype

  • Protocol: Generate dose-response curves for both the original (parental) and the suspected resistant cell lines using a cell viability assay (e.g., MTT, CellTiter-Glo).

  • Analysis: Calculate and compare the IC50 (half-maximal inhibitory concentration) values. A significant rightward shift in the dose-response curve and a higher IC50 value for the exposed cell line confirms resistance.

Step 2: Investigate On-Target Modifications

  • Protocol 1 (Sequencing): Extract genomic DNA or RNA from both parental and resistant cells. Sequence the coding region of the putative target gene to identify any acquired mutations.[5]

  • Protocol 2 (Expression Analysis): Measure the mRNA and protein expression levels of the target gene/protein using quantitative PCR (qPCR) and Western blotting, respectively.[11]

  • Rationale: Mutations within the drug's binding site can abolish its inhibitory activity.[4] Overexpression of the target protein, often due to gene amplification, can titrate the drug, rendering it less effective at standard concentrations.[3]

Step 3: Screen for Bypass Pathway Activation

  • Protocol: Utilize phosphoprotein arrays for a broad screen of signaling pathway activation. Alternatively, perform targeted Western blot analysis for key activated (phosphorylated) proteins in known survival pathways, such as p-Akt, p-ERK, and p-STAT3.[12][13] Compare the phosphorylation status in parental versus resistant cells, both at baseline and following drug treatment.

  • Rationale: Cancer cells can develop "escape routes" by activating parallel signaling cascades to maintain proliferation and survival when their primary pathway is blocked.[6][7]

Step 4: Evaluate the Role of Drug Efflux

  • Protocol 1 (Reversal of Resistance): Treat resistant cells with N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine in the presence and absence of a non-toxic concentration of an efflux pump inhibitor (e.g., verapamil).[8] A significant decrease in the IC50 value in the co-treatment group indicates the involvement of efflux pumps.

  • Protocol 2 (Drug Accumulation): Measure the intracellular concentration of your compound over a time course in both parental and resistant cells using LC-MS. Lower accumulation in resistant cells is indicative of active efflux.

Potential MechanismKey Experimental Technique(s)Expected Result in Resistant Cells
Target Mutation Gene SequencingIdentification of new mutations in the target gene's coding sequence.
Target Amplification qPCR, Western Blot, FISHIncreased mRNA, protein levels, or gene copy number of the target.
Bypass Pathway Activation Phospho-protein arrays, Western BlotIncreased phosphorylation of key proteins in alternative survival pathways (e.g., Akt, ERK).[13]
Increased Drug Efflux Co-treatment with efflux pump inhibitors, LC-MSSensitization to the drug with inhibitors; decreased intracellular drug accumulation.[8]

Diagram: Workflow for Investigating Acquired Drug Resistance

cluster_0 Start: Resistant Phenotype Observed cluster_1 Investigation Phase cluster_2 Potential Mechanisms start Increased IC50 target_analysis Target Analysis: - Sequencing - Expression (qPCR/WB) start->target_analysis pathway_analysis Bypass Pathway Analysis: - Phospho-Arrays - Western Blot (p-Akt, p-ERK) start->pathway_analysis efflux_analysis Drug Efflux Analysis: - Co-treatment with inhibitors - Accumulation Assay (LC-MS) start->efflux_analysis mutation Target Mutation target_analysis->mutation amplification Target Amplification target_analysis->amplification bypass Bypass Pathway Activation pathway_analysis->bypass efflux Increased Drug Efflux efflux_analysis->efflux

A systematic approach to diagnosing the mechanism of acquired resistance.

Issue 2: Experimental Strategies to Overcome Resistance

Based on your findings from the troubleshooting workflow, you can now test strategies to re-sensitize your resistant cells.

Strategy 1: Rational Combination Therapy for Bypass Pathways

  • Scientific Rationale: If you have identified a specific bypass pathway that is activated in your resistant cells, you can use a second inhibitor to block this escape route.[14]

  • Example Protocol: If your resistant cells show hyperactivation of the PI3K/Akt pathway, combine N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine with a selective PI3K or Akt inhibitor. Use a matrix of concentrations for both drugs to assess for synergistic effects, which can be quantified using methods like the Chou-Talalay combination index.

  • Mechanism of Overcoming Resistance: This dual blockade prevents the cancer cells from utilizing the bypass pathway for survival, leading to a more profound and durable cytotoxic response.[6]

Strategy 2: Co-administration with Efflux Pump Inhibitors

  • Scientific Rationale: If increased drug efflux is the confirmed mechanism of resistance, co-treatment with an efflux pump inhibitor should restore the intracellular concentration of your compound to therapeutic levels.[8]

  • Example Protocol: Conduct dose-response experiments with N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine in your resistant cell line, with and without a fixed, non-toxic concentration of an efflux pump inhibitor.

  • Mechanism of Overcoming Resistance: The inhibitor competitively or non-competitively blocks the efflux pump, leading to the intracellular accumulation of your primary compound, thereby restoring its ability to engage its target.[15]

Strategy 3: Next-Generation Drug Design (Long-Term)

  • Scientific Rationale: If a specific mutation in the target protein is responsible for resistance, this information can guide the design of new analogs of your compound.

  • Approach: This typically involves a collaboration with medicinal chemists. Using the knowledge of the mutation, computational modeling can be employed to design new molecules that can effectively bind to the mutated target, thus circumventing the resistance mechanism.[5]

Diagram: The PI3K/Akt Signaling Pathway as a Bypass Mechanism

compound N-(4-methoxyphenyl)-4-phenyl- 1,3-thiazol-2-amine target_kinase Target Kinase (e.g., in MAPK pathway) compound->target_kinase Inhibits downstream_mapk MAPK Pathway (Proliferation) target_kinase->downstream_mapk Activates survival Cell Survival & Proliferation downstream_mapk->survival Promotes rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates akt Akt pi3k->akt Activates akt->survival Bypass Activation

An illustration of how the PI3K/Akt pathway can be activated to bypass the effects of a targeted anticancer agent.

References
  • Mechanisms of Drug-Resistance in Kinases - PMC - NIH. Available at: [Link]

  • Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance - Annex Publishers. Available at: [Link]

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC. Available at: [Link]

  • Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. Available at: [Link]

  • Efflux Pump-Mediated Resistance in Chemotherapy - PMC. Available at: [Link]

  • Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC - NIH. Available at: [Link]

  • Mechanisms of acquired resistance to tyrosine kinase inhibitors - ResearchGate. Available at: [Link]

  • A New View of Pathway-Driven Drug Resistance in Tumor Proliferation - PMC. Available at: [Link]

  • Exploiting vulnerabilities in cancer signalling networks to combat targeted therapy resistance | Essays in Biochemistry | Portland Press. Available at: [Link]

  • The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene - PMC. Available at: [Link]

  • The role of the efflux pump and its inhibitor in a drug-resistant cancer cell. - ResearchGate. Available at: [Link]

  • Looking beyond traditional oncogenic pathways to break cancer resistance. Available at: [Link]

  • Induction of Multiple Alternative Mitogenic Signaling Pathways Accompanies the Emergence of Drug-Tolerant Cancer Cells - PubMed. Available at: [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - ResearchGate. Available at: [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - Frontiers. Available at: [Link]

  • Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - MDPI. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. Available at: [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC. Available at: [Link]

Sources

Troubleshooting

Refining the experimental protocol for "N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine" cytotoxicity assays

Welcome to the technical support resource for researchers investigating the cytotoxic properties of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine and related thiazole derivatives. This guide is designed to move beyond...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers investigating the cytotoxic properties of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine and related thiazole derivatives. This guide is designed to move beyond standard protocols, offering in-depth, field-proven insights to help you navigate common challenges, ensure data integrity, and refine your experimental design. We will address issues from basic compound handling to advanced mechanistic validation in a direct question-and-answer format.

Section 1: Compound & Assay Fundamentals

This section covers the critical first steps of experimental design, from preparing your compound to selecting and optimizing the foundational parameters of your cell-based assays.

Q1: How should I prepare and handle stock solutions of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine?

A1: Proper stock solution preparation is fundamental to reproducible results. N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, like many heterocyclic compounds, is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent.[1]

  • Stock Concentration: Prepare a high-concentration stock, typically in the 10-20 mM range, to minimize the final DMSO concentration in your cell culture wells.

  • Solubilization: Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution. Visually inspect the solution against a light source to confirm the absence of particulates.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Vehicle Control: Crucially, all experiments must include a vehicle control group. These cells are treated with the same final concentration of DMSO as the highest concentration of the test compound.[2][3] This ensures that any observed cytotoxicity is due to the compound itself and not the solvent. Typically, the final DMSO concentration should not exceed 0.5%, as higher levels can be toxic to many cell lines.[4][5]

Q2: What is the most critical parameter to optimize before starting a large-scale cytotoxicity screen?

A2: The single most critical parameter to optimize is the cell seeding density . This step is essential for ensuring your assay operates within a linear range, providing both reproducibility and a sufficient signal window to detect cytotoxicity.[6][7]

  • Causality: If cells are seeded too sparsely, the signal (e.g., absorbance in an MTT assay) may be too low to be reliably distinguished from background.[8] Conversely, if seeded too densely, cells can become over-confluent during the experiment. This leads to contact inhibition, nutrient depletion, and changes in metabolic rate, all of which can obscure the true cytotoxic effect of your compound.[6][9]

  • Optimization Protocol: To determine the optimal density, perform a titration experiment. Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells/well) and measure viability at different time points (e.g., 24, 48, and 72 hours).[5] The optimal density is one that remains in the exponential growth phase throughout the planned duration of your experiment and yields a robust, linear absorbance response.[8] For many cancer cell lines, a starting point of 2,000-5,000 cells per well for a 48-72 hour assay is common.[5][7]

Section 2: Troubleshooting Assay Artifacts & Interference

Thiazole-based compounds can be challenging subjects for common colorimetric and fluorometric cytotoxicity assays. This section provides a guide to identifying and mitigating these potential artifacts.

Q3: My MTT assay results are inconsistent, showing high variability between replicate wells. What are the likely causes?

A3: High variability is a common frustration that can often be traced back to technical execution. The table below outlines the most frequent culprits and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates Uneven Cell Seeding: Cell clumps or a non-homogenous suspension lead to different cell numbers in each well.[10]Thoroughly mix the cell suspension before and during plating. Consider using a multi-channel pipette for consistency.
Pipetting Errors: Inaccurate or inconsistent volumes of compound, media, or assay reagents.[2][10]Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, concentrating the media and compound.[2]Avoid using the outermost wells for experimental data. Fill these "moat" wells with sterile PBS or media to maintain humidity.
Incomplete Formazan Solubilization: Purple formazan crystals are not fully dissolved before reading the plate.After adding the solubilization solvent (e.g., DMSO), mix thoroughly by pipetting or using a plate shaker. Visually inspect wells under a microscope to ensure all crystals are dissolved.[10]
Q4: I suspect N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is directly interfering with my MTT assay. How can I confirm this and what should I do?

A4: This is a critical and well-founded concern. Thiazole derivatives, and other compounds with reducing potential (like antioxidants), are known to chemically reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[4][11][12] This leads to a false positive result, where a toxic compound may appear non-toxic or even proliferative because a strong color signal is generated in the absence of viable cells.[11]

Workflow for Diagnosing and Mitigating Assay Interference:

G cluster_0 Phase 1: Interference Check cluster_1 Phase 2: Mitigation Strategy A Run Cell-Free Control (Compound + Media + MTT Reagent) B Observe for Color Change (Yellow to Purple) A->B C Interference Detected B->C D No Interference Detected E Attempt Wash Step: Remove compound-containing media & wash with PBS before adding MTT. C->E Proceed to Mitigation F Re-run Cell-Free Control (To confirm interference was extracellular) G G D->G Proceed with Standard MTT Protocol E->F H Interference Persists (Intracellular accumulation or strong reducer) F->H I Interference Resolved J Adopt Orthogonal Assay (e.g., LDH, SRB, ATP-based) H->J I->G Proceed with Washed MTT Protocol

Caption: Workflow to diagnose and resolve compound interference in MTT assays.

The Golden Rule: Cell-Free Controls. The most definitive way to test for interference is to set up control wells containing culture medium, your compound at its highest concentration, and the MTT reagent, but without any cells .[11] If these wells turn purple, your compound is directly reducing the MTT reagent.

Mitigation Strategies:

  • Wash Step: If the interference is extracellular, you may be able to resolve it by carefully aspirating the compound-containing medium after the treatment period, washing the cells once with sterile PBS, and then adding fresh medium containing the MTT reagent.[11]

  • Switch to an Orthogonal Assay: If the wash step fails or is not practical, the most scientifically rigorous solution is to switch to an assay with a different detection mechanism.[13] This is known as an orthogonal method, and it is the best way to validate your findings.[14][15]

Orthogonal Assay Principle Advantages Considerations
Lactate Dehydrogenase (LDH) Assay Measures the release of LDH from cells with compromised membrane integrity (necrosis).[13][16]Direct measure of cell death; less prone to metabolic interference.Serum can have high background LDH activity.[16] Does not detect early apoptosis.
Sulforhodamine B (SRB) Assay Stains total cellular protein, providing an estimate of cell mass.[17]Independent of metabolic activity; simple, stable endpoint.Less sensitive to subtle changes in viability compared to metabolic assays.
ATP-Based Assays (e.g., CellTiter-Glo®) Quantifies ATP, an indicator of metabolically active, viable cells.[13]Highly sensitive; rapid protocol.Signal can be affected by treatments that alter cellular metabolism without causing death.

Section 3: Advanced Protocols & Mechanistic Insights

Once you have established a reliable measure of cytotoxicity (e.g., an IC50 value), the next step is to understand the mechanism of cell death. For many thiazole derivatives, the primary mechanism is the induction of apoptosis (programmed cell death).[2][18][19]

Protocol 1: Detailed MTT Cytotoxicity Assay

This protocol is a standard starting point, incorporating best practices for optimization and control.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at the predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include untreated and vehicle (DMSO) controls.[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[4] Add 20 µL of this stock to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[20] Mix thoroughly on an orbital shaker for 10-15 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[21]

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[2][22]

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled, clear-bottom 96-well plate as described in the MTT protocol (Steps 1-3). Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer. An increase in the luminescent signal indicates an increase in caspase-3/7 activity and apoptosis.

Q5: What do my caspase assay results mean, and what is the underlying biology?

A5: A positive result in a caspase-3/7 assay strongly suggests your compound induces apoptosis. Caspases are a family of proteases that execute programmed cell death.[22][23] Thiazole derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]

G stimulus Apoptotic Stimulus (e.g., Thiazole Compound) pathway_ext Extrinsic Pathway (Death Receptors) stimulus->pathway_ext pathway_int Intrinsic Pathway (Mitochondrial Stress) stimulus->pathway_int cas8 Caspase-8 (Initiator) pathway_ext->cas8 cas9 Caspase-9 (Initiator) pathway_int->cas9 cas37 Caspase-3 & 7 (Executioners) cas8->cas37 cas9->cas37 apoptosis Apoptosis (Cell Death) cas37->apoptosis

Caption: Simplified overview of the main apoptotic signaling pathways.

  • Initiator Caspases (e.g., -8, -9): These are activated first in response to a death signal.[22]

  • Executioner Caspases (e.g., -3, -7): The initiator caspases then cleave and activate the executioner caspases. The Caspase-Glo® 3/7 assay measures this critical step.[2]

  • Cellular Dismantling: Activated caspases-3 and -7 go on to cleave hundreds of cellular proteins, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • ACS Publications. (2014, July 9). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information (NCBI). (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • ResearchGate. (n.d.). Optimization of seeding density and assay timing. MCF 10A cells are.... ResearchGate. [Link]

  • PubMed. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PubMed. [Link]

  • RSC Publishing. (2025, July 28). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]

  • MDPI. (2022, September 1). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

  • Frontiers. (2021, August 11). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers. [Link]

  • PMC (PubMed Central). (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • ResearchGate. (2015, June 29). Why is my MTT Assay not turning Purple?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Orthogonal assay for validation of Tox21 PPARγ data and applicability to in silico prediction model. ResearchGate. [Link]

  • PMC (PubMed Central). (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC. [Link]

  • ResearchGate. (n.d.). Parallel orthogonal and/or multiplexed cytotoxicity and viability.... ResearchGate. [Link]

  • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • PMC (PubMed Central). (n.d.). Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins. PMC. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • PubMed. (n.d.). Antioxidant Compounds Interfere With the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay. PubMed. [Link]

  • Dove Press. (2025, January 28). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Dove Press. [Link]

  • ACS Publications. (2009, February 25). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. PubChem. [Link]

  • PMC (PubMed Central). (n.d.). Interferences in Immunoassay. PMC. [Link]

  • Biopolymers and Cell. (n.d.). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Biopolymers and Cell. [Link]

  • PubMed. (2018, September 10). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PubMed. [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • Springer Link. (n.d.). Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay. Springer Link. [Link]

  • PubMed. (n.d.). Caspase activation. PubMed. [Link]

  • MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. MDPI. [Link]

  • PMC (PubMed Central). (2018, September 10). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC. [Link]

  • Nanomedicine Research Journal. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. [Link]

  • MDPI. (2022, March 31). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]

  • PubMed. (2018, January 1). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. PubMed. [Link]

Sources

Optimization

Troubleshooting "N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine" molecular docking simulations

Welcome to the Advanced Technical Support Center for Computational Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, stereochemical, and algorithmic challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Computational Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, stereochemical, and algorithmic challenges associated with docking N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine .

This molecule presents a unique computational challenge: it possesses a rigid 1,3-thiazole core flanked by highly flexible, bulky aromatic substituents (a 4-phenyl group and a 2-(4-methoxyphenyl)amine group), yielding four key rotatable bonds. Successfully docking this ligand requires moving beyond default software parameters to understand the causality behind conformational sampling, scoring function biases, and receptor microenvironments.

Below is our definitive troubleshooting guide, self-validating protocols, and quantitative benchmarks to ensure your simulations yield experimentally testable hypotheses.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: My docking runs yield highly variable poses for N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, all with nearly identical docking scores. How do I resolve this conformational degeneracy? The Causality: This is a classic "soft failure" in molecular docking[1]. The molecule contains three aromatic systems. Standard empirical scoring functions often overestimate the enthalpic contribution of π−π stacking and hydrophobic collapse while under-penalizing the entropic cost of freezing its four rotatable bonds. Consequently, the algorithm generates multiple "folded" ligand conformations that score well but are biophysically improbable. The Solution: You must restrict the conformational search space. Implement a pharmacophore constraint based on the known biology of thiazole derivatives. For instance, force the secondary amine (NH) to act as a hydrogen bond donor to a known hinge-region residue. Alternatively, utilize ensemble docking to account for receptor plasticity, which helps the scoring function differentiate between true binding modes and scoring artifacts[2][3].

Q2: The ligand is being rejected by the docking grid (positive ΔG scores) due to severe steric clashes, even though our in vitro assays confirm binding. What is the mechanistic cause? The Causality: The 4-phenyl and 4-methoxyphenyl groups require a wide, accommodating binding cleft. If you are using a rigid-receptor docking protocol derived from an apo-crystal structure (or a structure co-crystallized with a smaller ligand), the receptor's side chains are locked in a collapsed state. The rigid grid cannot physically accommodate the bulky thiazole derivative, leading to a "hard failure" where van der Waals repulsion dominates the score[1]. The Solution: Transition from rigid docking to an Induced Fit Docking (IFD) or flexible-sidechain protocol. Allow key residues within 3–5 Å of the binding pocket to remain flexible during the simulation. This mimics the natural conformational shift the protein undergoes upon ligand entry[4].

Q3: How should I handle the protonation and tautomeric states of the 1,3-thiazol-2-amine core? The Causality: The 2-aminothiazole moiety is chemically ambiguous. It can exist in an amino or imino tautomeric form, and the thiazole nitrogen can be protonated depending on the local dielectric constant of the protein pocket. If your ligand library contains unspecified or static protonation states, you risk presenting the wrong hydrogen-bond donor/acceptor profile to the receptor[2]. The Solution: Do not rely on 2D SMILES strings. Use a ligand preparation tool (e.g., Epik or LigPrep) to generate all possible tautomers and protonation states within a pH range of 7.4 ± 1.0. Dock all generated states independently. The state that forms a stable hydrogen bond network with the receptor will naturally yield the most favorable thermodynamic profile[5].

Part 2: Quantitative Validation Metrics

To ensure trustworthiness, your docking pipeline must be evaluated against strict quantitative thresholds. Do not proceed to experimental synthesis or in vitro testing unless your computational data meets the criteria outlined in the table below.

ParameterTarget ThresholdMechanistic RationaleCorrective Action if Failed
Self-Docking RMSD 2.0 ÅValidates that the search algorithm and grid setup can accurately reproduce the known geometry of a native co-crystallized ligand[3].Re-center the grid box; adjust van der Waals scaling factors to reduce steric penalties.
Binding Free Energy ( ΔG ) -7.5 kcal/molEnsures the predicted interaction is thermodynamically favorable and superior to transient, non-specific collision[6].Re-evaluate ligand protonation states; check for missing structural water molecules bridging interactions.
Ligand Efficiency (LE) 0.3 kcal/mol/heavy atomNormalizes the binding energy against the molecule's size (20 heavy atoms), preventing bias toward artificially large, lipophilic poses.Filter out poses driven solely by non-specific hydrophobic collapse; enforce H-bond constraints.
Pose Cluster Population 40% in top clusterA highly populated top cluster indicates a deep, distinct global energy minimum rather than a flat energy landscape.Increase exhaustiveness/number of runs; apply short Molecular Dynamics (MD) relaxation.

Part 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, every docking experiment must be a self-validating system. Follow this step-by-step methodology for docking N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine.

Phase 1: Internal Control & System Calibration (Self-Docking)

  • Receptor Preparation: Download the high-resolution ( 2.5 Å) target crystal structure. Strip all non-structural water molecules. Add missing hydrogen atoms and assign optimal protonation states for titratable residues (e.g., Histidine) at pH 7.4[5].

  • Grid Generation: Define the docking grid centered on the native co-crystallized ligand. Set the bounding box to encompass residues within a 6 Å radius.

  • Validation Run: Extract the native ligand, scramble its 3D coordinates, and re-dock it into the prepared grid.

  • Checkpoint: Calculate the Root Mean Square Deviation (RMSD) between the top-scoring docked pose and the original crystal pose. If RMSD > 2.0 Å, halt the protocol. You must refine your grid parameters or scoring function before proceeding[3].

Phase 2: Target Ligand Preparation 5. State Generation: Input the 2D structure of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine. Generate 3D conformers, sampling both the amino and imino tautomers of the thiazol-2-amine core[2]. 6. Energy Minimization: Minimize the generated 3D structures using an appropriate force field (e.g., OPLS4 or MMFF94) to resolve any internal steric clashes between the bulky phenyl rings.

Phase 3: Docking & Orthogonal Validation 7. Execution: Dock the prepared thiazole derivatives into the validated grid. Set the exhaustiveness parameter to a high value (e.g., 32 or 64 in AutoDock Vina) to ensure thorough sampling of the four rotatable bonds[7]. 8. Visual Inspection: Do not rely solely on the numerical score. Manually inspect the top poses to verify the presence of critical interactions (e.g., the thiazole nitrogen or secondary amine acting as an H-bond anchor)[8]. 9. Orthogonal Rescoring: Subject the top 3 poses to MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations to estimate relative binding free energies with implicit solvation, stripping away the artifacts of empirical scoring functions.

Part 4: Troubleshooting Workflow Visualization

Below is the logical workflow for resolving steric and algorithmic failures when docking this specific thiazole derivative.

TroubleshootingWorkflow A Input: N-(4-methoxyphenyl) -4-phenyl-1,3-thiazol-2-amine B Ligand Prep: Tautomer & Protonation Sampling A->B C Receptor Prep: Side-chain Optimization A->C D Rigid Docking Initial Screen B->D C->D E Pose Evaluation (RMSD & Sterics) D->E F Valid Pose (H-bonds intact) E->F Pass Criteria G Steric Clash / Scoring Artifact E->G Fail Criteria H Induced Fit Docking (Flexible Receptor) G->H Resolve Clashes H->E Re-evaluate Pose

Workflow for troubleshooting and validating thiazole-derivative docking poses.

References

  • Shadecoder. (2026). Molecular Docking: A Comprehensive Guide for 2025. Shadecoder.com. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PMC.[Link]

  • bioRxiv. (2016). Best Practices in Docking and Activity Prediction. Cold Spring Harbor Laboratory. [Link]

  • Asian Journal of Pharmaceutical and Pharmacology Sciences. (2026). Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. [Link]

  • Education and General Chemistry Journal. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. [Link]

  • ResearchGate. (2025). Deciphering common failures in molecular docking of ligand-protein complexes.[Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.[Link]

Sources

Troubleshooting

Improving the ADME properties of 4-phenyl thiazol-2-amine derivatives

Welcome to the Technical Support Center for Medicinal Chemistry & Pharmacokinetics. This hub is specifically designed for drug development professionals optimizing the 4-phenyl thiazol-2-amine (2-amino-4-phenylthiazole)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemistry & Pharmacokinetics. This hub is specifically designed for drug development professionals optimizing the 4-phenyl thiazol-2-amine (2-amino-4-phenylthiazole) scaffold.

While this privileged pharmacophore exhibits potent polypharmacology (ranging from kinase inhibition to antimicrobial and antiprion activity), it is notorious for challenging Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Below, you will find causality-driven troubleshooting guides, self-validating protocols, and structural strategies to overcome these liabilities.

Phase 1: Troubleshooting ADME Liabilities (Q&A)

Q1: My 4-phenyl thiazol-2-amine derivatives exhibit extremely poor aqueous solubility (<5 µM). How can I structurally rescue this without losing target affinity?

The Causality: The unsubstituted 4-phenyl thiazol-2-amine core is highly planar and lipophilic. This planarity allows the molecules to stack efficiently, creating a high crystal lattice energy that resists dissolution in aqueous media. Furthermore, the high LogP of the conjugated phenyl and thiazole rings drives the compound out of polar solvents.

The Solution:

  • Bioisosteric Replacement: Replacing the sulfur atom in the thiazole ring with an oxygen atom (creating a 2-aminooxazole) significantly reduces lipophilicity and disrupts the crystal packing, often improving kinetic solubility by over a log unit [1].

  • sp3-Hybridized Appendages: Introduce basic, sp3-rich solubilizing groups (e.g., morpholine, piperazine, or N-methylpiperazine) via an amide linker at the 2-amino position. This introduces a protonatable center at physiological pH (7.4), drastically improving solvation.

Self-Validating Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry) To ensure trust in your data, this protocol includes internal controls to validate the assay's dynamic range.

  • Preparation: Prepare a 10 mM stock solution of your test compound in 100% DMSO.

  • Dilution: Spike the stock into 0.1 M Phosphate-Buffered Saline (PBS, pH 7.4) to create a concentration gradient (1, 10, 50, 100, and 250 µM), maintaining a final DMSO concentration of ≤1%.

  • Incubation: Incubate the microtiter plate at 25°C for 2 hours on a plate shaker to allow equilibrium of precipitation.

  • Measurement: Measure light scattering using a nephelometer.

  • Self-Validation Check: Run Amiodarone (known precipitant, negative control) and Propranolol (highly soluble, positive control) in parallel. If Amiodarone does not scatter light at 50 µM, your buffer system or detection threshold is compromised.

Q2: My lead compound shows rapid clearance in Human Liver Microsomes (HLM) ( t1/2​ < 15 min). What are the metabolic hotspots, and how do I block them?

The Causality: Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) target regions of high electron density. The 4-phenyl thiazol-2-amine scaffold has two primary liabilities:

  • The para-position of the phenyl ring is highly susceptible to aromatic hydroxylation.

  • The primary/secondary 2-amino group is prone to N-oxidation or N-dealkylation due to the lone pair on the nitrogen [2].

The Solution:

  • Block the para-position: Introduce an electron-withdrawing, sterically small halogen (like Fluorine) or a trifluoromethyl ( −CF3​ ) group at the para-position of the phenyl ring. The strong C-F bond resists CYP-mediated oxygen insertion.

  • Modulate Amine Electron Density: Convert the 2-amine into an amide or urea. The adjacent carbonyl pulls electron density away from the nitrogen via resonance, shielding it from oxidative attack.

Self-Validating Protocol: HLM Metabolic Stability Assay This protocol isolates Phase I metabolism while ruling out chemical degradation.

  • Incubation Mix: Combine 1 µM test compound with 0.5 mg/mL Human Liver Microsomes in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 1 mM NADPH (cofactor).

  • Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 mins; analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Self-Validation Check:

    • Enzyme Viability: Run Verapamil (rapid CYP3A4 clearance). If Verapamil t1/2​ > 20 mins, your microsomes or NADPH are degraded.

    • Chemical Stability: Run a parallel incubation of your test compound without NADPH . If clearance occurs here, your compound is chemically unstable in buffer, not metabolically cleared.

Q3: The compound has high in vitro potency but poor in vivo distribution due to >99% Plasma Protein Binding (PPB). How do I reduce PPB?

The Causality: High PPB is driven by hydrophobic interactions between the lipophilic thiazole/phenyl rings and the hydrophobic binding pockets of Human Serum Albumin (HSA) or α1​ -acid glycoprotein.

The Solution: Reduce the overall LogP (aim for LogP < 3.0) by introducing polar heteroatoms (oxygen, nitrogen) into the side chains, or by replacing the phenyl ring with a more polar heterocycle (e.g., pyridine or pyrimidine). These modifications project polar vectors into the surrounding aqueous solvent, thermodynamically favoring the unbound (free) state [3].

Phase 2: Quantitative Data Summaries

The following table synthesizes the expected impact of specific structural modifications on the ADME profile of the baseline 4-phenyl thiazol-2-amine scaffold.

Structural ModificationMechanistic RationaleEstimated LogPKinetic Solubility (µM)HLM t1/2​ (min)
Unsubstituted Core Baseline reference3.8< 512
4-(4-Fluorophenyl) Blocks CYP-mediated aromatic hydroxylation4.0< 5> 60
2-Aminooxazole Isostere Reduces lipophilicity; disrupts crystal packing2.5> 5025
2-Morpholinoacetamide Adds sp3 character and a protonatable basic center2.1> 10045
5-Methyl substitution Disrupts planarity; lowers crystal lattice energy4.1~ 1515

Phase 3: ADME Optimization Workflows & Pathways

ADME_Workflow Start Evaluate 4-phenyl thiazol-2-amine Hit Solubility Kinetic Solubility < 10 µM? Start->Solubility Metabolism HLM t1/2 < 15 min? Solubility->Metabolism No Sol_Fix Add sp3 morpholine/piperazine or use 2-aminooxazole isostere Solubility->Sol_Fix Yes PPB PPB > 99%? Metabolism->PPB No Met_Fix Fluorinate para-phenyl position or convert amine to amide Metabolism->Met_Fix Yes PPB_Fix Reduce LogP via polar heteroatom insertion PPB->PPB_Fix Yes Proceed Proceed to In Vivo PK Studies PPB->Proceed No Sol_Fix->Metabolism Met_Fix->PPB PPB_Fix->Proceed

Caption: Decision tree for optimizing 4-phenyl thiazol-2-amine ADME properties.

Metabolism_Pathways Core 2-amino-4-phenylthiazole (Parent Drug) CYP3A4 CYP3A4 / CYP2D6 Mediated Oxidation Core->CYP3A4 Path1 Aromatic Hydroxylation (para-position of phenyl) CYP3A4->Path1 Path2 N-Oxidation / Dealkylation (2-amino group) CYP3A4->Path2 Path3 S-Oxidation (thiazole sulfur) CYP3A4->Path3 Fix1 Block with Fluorine or -CF3 Path1->Fix1 Fix2 Convert to Amide or Urea Path2->Fix2 Fix3 Bioisosteric switch to Oxazole Path3->Fix3

Caption: CYP450-mediated metabolic hotspots and structural mitigation strategies.

References

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole National Center for Biotechnology Information (PMC)[Link]

  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents Current Computer-Aided Drug Design (PubMed) [Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of Antiproliferative Activity: N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine vs. Combretastatin A-4 (CA-4)

As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel chemotypes designed to overcome the physicochemical limitations of existing natural products. Combretastatin A-4 (CA-4) is a bench...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel chemotypes designed to overcome the physicochemical limitations of existing natural products. Combretastatin A-4 (CA-4) is a benchmark tubulin polymerization inhibitor isolated from Combretum caffrum. While exceptionally potent, its clinical translation has been severely hindered by the chemical instability of its cis-stilbene core, which readily isomerizes into the thermodynamically stable, yet biologically inactive, trans-isoform in vivo [1].

To bypass this liability, medicinal chemists have engineered conformationally restricted bioisosteres. The compound N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine (and its highly optimized derivatives) utilizes a 2-aminothiazole scaffold to lock the aromatic rings in an active geometry, mimicking the cis-conformation of CA-4 without the risk of isomerization [1, 2]. This guide objectively compares the antiproliferative profile of this thiazole class against CA-4, detailing the underlying mechanisms and the self-validating protocols used to benchmark them.

Mechanistic Causality: Targeting the Colchicine Binding Site

Both CA-4 and 2-aminothiazole derivatives function as Colchicine Binding Site Inhibitors (CBSIs). By binding to the hydrophobic pocket at the interface between α

  • and β -tubulin, they sterically hinder the addition of new tubulin heterodimers to the microtubule plus-end.

The causality of cell death is sequential: The disruption of microtubule dynamics prevents the formation of the mitotic spindle. This triggers the Spindle Assembly Checkpoint (SAC), arresting the cell cycle at the G2/M phase. Prolonged mitotic arrest inevitably leads to the activation of apoptotic pathways [1].

Mechanism A Tubulin Heterodimer (Alpha/Beta) B Colchicine Binding Site (Beta-Tubulin) A->B C Inhibition of Polymerization B->C Thiazole / CA-4 Binding D Microtubule Depolymerization C->D E G2/M Phase Arrest D->E F Apoptosis E->F

Fig 1: Mechanism of action for tubulin polymerization inhibitors targeting the colchicine site.

Comparative Antiproliferative Activity

While the base pharmacophore N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine provides the foundational geometry, optimized derivatives (such as the 2,4-dimethoxyphenyl variant) are typically evaluated in comparative efficacy studies to maximize binding affinity. The table below compares the in vitro antiproliferative activity (IC50) of CA-4 against an optimized 2-aminothiazole derivative across three human cancer cell lines [1].

CompoundSGC-7901 (Gastric, µM)A549 (Lung, µM)HT-1080 (Fibrosarcoma, µM)Structural Advantage / Liability
CA-4 0.006 ± 0.0010.004 ± 0.0010.005 ± 0.001Highly potent, but chemically unstable (cis-to-trans isomerization).
Thiazole Derivative *0.36 ± 0.030.86 ± 0.040.54 ± 0.05Sub-micromolar potency; rigid core prevents isomerization, ensuring stability.

*Data representative of the highly potent N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine [1].

Application Insight: Although CA-4 exhibits nanomolar potency in vitro, its rapid inactivation in vivo makes it a poor systemic drug. The 2-aminothiazole derivative sacrifices a degree of absolute potency to achieve sub-micromolar efficacy with vastly superior chemical stability, making it a highly viable lead for clinical development.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in drug development, the protocols used to evaluate these compounds must be self-validating. Below are the standard methodologies employed to generate the comparative data.

Workflow step1 Compound Treatment (Cancer Cell Lines / Purified Tubulin) step2 MTT Viability Assay (IC50 Determination) step1->step2 48h Incubation step3 In Vitro Tubulin Polymerization Assay step1->step3 340 nm Absorbance step4 Flow Cytometry (Cell Cycle Analysis) step1->step4 PI / RNase A Staining

Fig 2: Standard experimental workflow for evaluating antiproliferative tubulin inhibitors.

Protocol 1: In Vitro Tubulin Polymerization Assay

Causality: Tubulin polymerization is a temperature- and GTP-dependent process. As tubulin heterodimers assemble into microtubules, the solution becomes turbid, increasing light scattering. By measuring absorbance at 340 nm over time, we can dynamically quantify polymerization kinetics. A successful inhibitor will suppress this increase in absorbance[2].

Step-by-Step Methodology:

  • Preparation: Reconstitute purified bovine brain tubulin (typically 3 mg/mL) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) containing 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

  • Compound Addition: Pre-incubate the tubulin solution with varying concentrations of the test compound (e.g., 1 µM, 5 µM, 10 µM of the thiazole derivative) or CA-4 (positive control) in a 96-well half-area plate for 10 minutes at 4°C. Use DMSO as a vehicle control (ensure final DMSO concentration is <1%).

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C.

  • Data Acquisition: Immediately begin recording absorbance at 340 nm every minute for 60 minutes.

  • Validation: The vehicle control must show a classic sigmoidal polymerization curve (nucleation, elongation, and steady-state phases). The degree of curve flattening in treated wells validates the compound's inhibitory potency.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to nucleic acids. Because PI also binds RNA, RNase A must be added to ensure the fluorescence signal is strictly proportional to DNA content. Cells arrested in G2/M by tubulin inhibitors will exhibit double the DNA content (4n) compared to cells in G0/G1 (2n) [1].

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed A549 or SGC-7901 cells in 6-well plates ( 2×105 cells/well) and incubate overnight. Treat with the thiazole derivative at 0.5x, 1x, and 2x its IC50 concentration for 24 to 48 hours.

  • Harvesting: Collect both floating (apoptotic/mitotic) and adherent cells using trypsin-EDTA. Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL cold PBS and slowly add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 0.5 mL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.

  • Validation: The resulting histogram should display distinct G0/G1 and G2/M peaks. A dose-dependent increase in the G2/M peak fraction relative to the vehicle control confirms the mechanism of action.

References

  • Sun M, Xu Q, Xu J, Wu Y, Wang Y, Zuo D, et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE 12(3): e0174006. URL:[Link]

  • Bayomi SM, El-Kashef HA, El-Ashmawy MB, et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega 7(37): 33262–33276. URL:[Link]

Comparative

Comparative Analysis: N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine vs. Traditional Colchicine Binding Site Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Rationale Microtubule-targeting agents (MTAs) remain a corner...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

Microtubule-targeting agents (MTAs) remain a cornerstone of clinical oncology. While taxanes and vinca alkaloids stabilize or destabilize microtubules via their respective binding pockets, Colchicine Binding Site Inhibitors (CBSIs) offer a distinct advantage: they bypass common multidrug resistance (MDR) efflux pumps and selectively disrupt tumor vasculature [[1]]().

Among emerging CBSIs, N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine represents a highly optimized class of N,4-diaryl-1,3-thiazole-2-amines. This guide objectively compares the structural, quantitative, and mechanistic performance of this 2-aminothiazole derivative against traditional CBSIs such as Combretastatin A-4 (CA-4), Colchicine, and Nocodazole. Furthermore, it provides field-proven, self-validating experimental protocols for evaluating novel tubulin inhibitors.

Structural Evolution: Overcoming the Limitations of CA-4

The natural product Combretastatin A-4 (CA-4) is one of the most potent CBSIs known. However, its clinical utility is severely hampered by its central olefinic bridge, which undergoes rapid cis-to-trans isomerization under physiological conditions or light exposure, rendering the trans-isomer virtually inactive 1.

To solve this, medicinal chemists utilize heterocyclic rings to lock the active cis-conformation. The 2-aminothiazole scaffold acts as a rigid, metabolically stable bioisostere for the olefinic bridge 2. In N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine:

  • The 4-methoxyphenyl group mimics the A-ring of CA-4, providing crucial hydrogen bond acceptors for the β -tubulin pocket.

  • The 4-phenyl group occupies the hydrophobic B-ring pocket.

  • The 1,3-thiazol-2-amine core permanently restricts the geometry, preventing isomerization while maintaining the optimal dihedral angle for deep pocket insertion 3.

MOA CBSI 2-Aminothiazole CBSI Tubulin α/β-Tubulin Heterodimer (Colchicine Site) CBSI->Tubulin Binds competitively Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule Prevents assembly CellCycle G2/M Phase Arrest Microtubule->CellCycle Disrupts mitotic spindle Apoptosis Cellular Apoptosis CellCycle->Apoptosis Triggers cell death

Mechanism of action for Colchicine Binding Site Inhibitors (CBSIs) inducing apoptosis.

Quantitative Performance Comparison

The following table synthesizes the in vitro performance of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine against benchmark CBSIs. Data reflects consensus ranges from standardized tubulin turbidimetry and MTT cytotoxicity assays 3, [[4]]().

CompoundTarget SiteTubulin Polymerization IC₅₀ (μM)Cytotoxicity IC₅₀ (HeLa, μM)Structural Advantage / Disadvantage
N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine Colchicine~1.8 - 2.50.5 - 1.2Advantage: High metabolic stability; rigid cis-restricted bridge prevents isomerization.
Combretastatin A-4 (CA-4) Colchicine~1.20.003 - 0.01Disadvantage: Highly potent, but the olefinic bridge is highly susceptible to cis-trans isomerization.
Colchicine Colchicine~2.5 - 3.00.01 - 0.05Disadvantage: High systemic toxicity; narrow therapeutic index limits clinical oncology utility.
Nocodazole Colchicine~2.00.1 - 0.5Advantage: Rapidly reversible binding; primarily utilized as an in vitro cell synchronization tool.

Self-Validating Experimental Methodologies

To objectively prove that a 2-aminothiazole derivative acts as a CBSI, researchers must utilize a self-validating cascade of biochemical assays. The protocols below are designed not just to yield data, but to logically eliminate false positives.

Workflow Step1 1. Compound Preparation (Purity >95% via HPLC) Step2 2. In Vitro Cytotoxicity (MTT Assay on Cell Lines) Step1->Step2 Dose-response Step3 3. Tubulin Polymerization Assay (Turbidimetry at 340 nm) Step2->Step3 Select potent hits Step4 4. Competitive Binding Assay (using [3H]-Colchicine) Step3->Step4 Confirm binding site Step5 5. Cell Cycle Analysis (Flow Cytometry / PI Staining) Step4->Step5 Phenotypic validation

Step-by-step experimental workflow for validating novel tubulin inhibitors.
Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)

Purpose: To determine if the compound directly inhibits the assembly of α/β -tubulin heterodimers into microtubules. Causality & Logic: Tubulin polymerization is an endothermic, GTP-dependent process. By utilizing a specialized buffer and physiological temperatures, soluble tubulin polymerizes into insoluble microtubules, increasing the solution's turbidity. A true tubulin inhibitor will suppress this absorbance shift 4.

  • Buffer Preparation: Prepare PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

    • Expert Insight: PIPES is chosen because its pKa (6.8) perfectly matches the physiological pH required for polymerization without introducing primary amines. EGTA is critical because ambient Ca²⁺ strictly inhibits tubulin polymerization; EGTA selectively chelates Ca²⁺ while leaving Mg²⁺ available for GTP coordination.

  • Reaction Assembly: In a pre-chilled 96-well half-area plate, combine 3 mg/mL purified porcine brain tubulin, 1 mM GTP, and varying concentrations of the test compound (e.g., 0.1 to 10 μM).

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Immediately monitor the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of polymerization. The IC₅₀ is the concentration of the compound that reduces the Vmax by 50% compared to the DMSO vehicle control.

Protocol B:[³H]-Colchicine Competitive Binding Assay

Purpose: To definitively prove that the tubulin inhibition observed in Protocol A is mediated specifically through the colchicine binding site, rather than the vinca or taxane sites. Causality & Logic: If the 2-aminothiazole derivative binds to the colchicine pocket, it will sterically occlude radiolabeled colchicine. A reduction in scintillation counts directly correlates to the compound's binding affinity for this specific pocket 4.

  • Incubation: Incubate 1 μM tubulin with 5 μM [³H]-colchicine and 5 μM of the test compound in PEM buffer at 37°C for 30 minutes.

    • Expert Insight: 37°C is required because the colchicine binding pocket undergoes a conformational change at physiological temperatures that locks the ligand in place.

  • Filtration: Stop the reaction by cooling to 4°C. Filter the mixture through a stack of DEAE-cellulose filters.

    • Expert Insight: DEAE-cellulose is positively charged and strongly binds the highly acidic tubulin protein, trapping the tubulin-[³H]-colchicine complexes while unbound [³H]-colchicine washes through.

  • Washing & Counting: Wash the filters three times with cold PEM buffer. Transfer filters to vials containing scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Validation: A >70% reduction in radioactive counts compared to the control confirms competitive binding at the colchicine site.

Conclusion

While Combretastatin A-4 remains a gold standard for potency, its structural instability limits its therapeutic ceiling. The transition to rigid heterocyclic scaffolds—specifically the N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine class—represents a necessary evolution in rational drug design. By locking the pharmacophore in the active cis-orientation, 2-aminothiazoles maintain potent tubulin depolymerization and G2/M cell cycle arrest while offering superior pharmacokinetic stability.

References

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site Source: PMC (NIH) URL:[1]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity Source: PMC (NIH) / PLoS One URL:[3]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: PMC (NIH) URL:[2]

  • Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents Source: PMC (NIH) URL:[4]

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of N,4-Diaryl-1,3-Thiazole-2-Amines as Tubulin Inhibitors

As a Senior Application Scientist in oncology drug development, evaluating novel antimitotic agents requires looking beyond raw potency. We must critically analyze chemical stability, binding kinetics, and the mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug development, evaluating novel antimitotic agents requires looking beyond raw potency. We must critically analyze chemical stability, binding kinetics, and the mechanistic rationale behind structural modifications.

Microtubules remain one of the most validated targets in cancer therapy. However, classic tubulin-binding drugs face severe clinical limitations: Paclitaxel (a taxane-site binder) suffers from poor water solubility and multidrug resistance (MDR), while Colchicine exhibits a dangerously narrow therapeutic window. Combretastatin A-4 (CA-4) , a potent natural colchicine-site inhibitor, is severely limited by the chemical instability of its cis-double bond, which readily isomerizes into the inactive trans-form under light or heat [1].

To overcome these hurdles, researchers have developed N,4-diaryl-1,3-thiazole-2-amines —a novel class of inhibitors that replace the unstable alkene linker of CA-4 with a rigid thiazole core and a flexible amino linker. This guide objectively compares the performance of these novel derivatives (specifically the highly potent Compound 10s ) against traditional alternatives, providing detailed Structure-Activity Relationship (SAR) insights and self-validating experimental protocols [1].

Structure-Activity Relationship (SAR) Rationale

The design of N,4-diaryl-1,3-thiazole-2-amines is rooted in precise steric and electronic engineering. Every structural choice dictates how the molecule interacts with the α/β-tubulin heterodimer.

  • The Thiazole Core (Conformational Locking): By replacing the cis-double bond of CA-4 with a 1,3-thiazole ring, the molecule is "locked" into the bioactive geometry required to fit the colchicine binding site. This bioisosteric replacement entirely eliminates the risk of cis-to-trans isomerization, drastically improving the compound's shelf-life and in vivo stability [3].

  • The Amino Linker (sp³ Flexibility): Unlike rigid carbonyl (sp²) linkers found in phenstatin analogs, the sp³ hybridized secondary amine (-NH-) linker provides crucial rotational freedom. This flexibility allows the A-ring to dynamically adjust its conformation to optimally slot into the hydrophobic pocket of the receptor site.

  • A-Ring Substitutions (Electronic Tuning): SAR studies reveal that a 2,4-dimethoxy substitution on the A-ring (as seen in Compound 10s) yields the highest antiproliferative activity. The electron-donating methoxy groups act as critical hydrogen bond acceptors, interacting directly with the ThrB353 residue of β-tubulin [1].

  • N-Substitution Constraints: Attempts to alkylate or acylate the secondary amine linker drastically reduce inhibitory activity. This confirms that the free -NH- group is not just a structural bridge, but an essential hydrogen bond donor required for target anchoring.

Mechanistic Pathway

N,4-diaryl-1,3-thiazole-2-amines exert their cytotoxic effects through a highly specific sequence of intracellular events, culminating in programmed cell death.

MOA A N,4-diaryl-1,3-thiazole-2-amines (e.g., Compound 10s) B Binds to Colchicine Site on β-Tubulin A->B High Affinity C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Cell Cycle Arrest (G2/M Phase) D->E Mitotic Block F Apoptosis in Cancer Cells E->F

Mechanism of action of N,4-diaryl-1,3-thiazole-2-amines leading to cancer cell apoptosis.

Performance Comparison: Compound 10s vs. Alternatives

To objectively evaluate the efficacy of this scaffold, we compare Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) against standard reference agents [1, 2].

Quantitative Efficacy Data
CompoundLinker TypeA-Ring SubstitutionSGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)Tubulin ImpactClinical Limitation
Compound 10s Amino (-NH-)2,4-dimethoxy0.36 ± 0.050.86 ± 0.12Potent InhibitionPending in vivo PK
Compound 10a Amino (-NH-)3,4,5-trimethoxy~2.50~3.10Moderate InhibitionLower binding affinity
CA-4 (Control) cis-Alkene3,4,5-trimethoxy0.05 ± 0.010.08 ± 0.02Potent InhibitionSevere chemical instability
Colchicine N/AN/A0.02 ± 0.010.03 ± 0.01Potent InhibitionExtreme systemic toxicity
Paclitaxel N/AN/A0.01 ± 0.0050.01 ± 0.005Enhances AssemblyMDR & poor solubility

Data Interpretation: While CA-4 and Colchicine exhibit lower absolute IC₅₀ values in vitro, their clinical utility is severely bottlenecked by instability and toxicity, respectively. Compound 10s sacrifices a marginal degree of raw in vitro potency to achieve a vastly superior chemical stability profile, making it a highly viable candidate for further lead optimization.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the above data must be self-validating. Below are the standardized workflows for assessing these compounds.

Protocol A: In Vitro Tubulin Polymerization Assay

This assay measures the rate of microtubule assembly. Causality note: Polymerized microtubules scatter light, whereas unpolymerized tubulin dimers do not. Therefore, measuring absorbance at 340 nm provides a direct, real-time quantification of polymerization.

Workflow S1 Prepare Tubulin (>99% pure, in buffer) S2 Pre-incubate with Inhibitor (10s, CA-4) or Vehicle S1->S2 S3 Add GTP & Heat to 37°C to Initiate S2->S3 S4 Monitor Absorbance at 340 nm S3->S4 S5 Calculate IC50 (Polymerization Rate) S4->S5

Step-by-step workflow for the in vitro tubulin polymerization assay.

Step-by-Step Procedure:

  • Preparation: Dilute >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9). Why PEM? PIPES maintains physiological pH, while EGTA chelates calcium (which inhibits polymerization).

  • Pre-incubation: Add Compound 10s (at varying concentrations: 2 μM, 10 μM, 25 μM), CA-4 (positive control), Paclitaxel (negative control), or DMSO (vehicle). Incubate for 1 minute at room temperature.

  • Initiation: Add 1 mM GTP and immediately shift the microplate to 37°C. Why GTP and heat? GTP hydrolysis fuels the thermodynamic assembly of the microtubule lattice, a process that strictly requires physiological temperatures.

  • Kinetic Monitoring: Read absorbance at 340 nm every minute for 30 minutes using a spectrophotometer.

  • Validation Check: The assay is validated if the DMSO control shows a standard sigmoidal growth curve, CA-4 flattens the curve (inhibition), and Paclitaxel accelerates the curve (stabilization).

Protocol B: Cell Viability (MTT) Assay

The MTT assay quantifies antiproliferative activity. Causality note: This assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes. Because these enzymes are only active in living cells, absorbance at 570 nm is a direct proxy for cell viability.

Step-by-Step Procedure:

  • Seeding: Seed SGC-7901 or MCF-7 cells in 96-well plates at a density of 4 × 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.

  • Treatment: Treat cells with serial dilutions of Compound 10s (0.1 μM to 10 μM) for 48 hours.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. During this time, viable cells metabolize the dye into insoluble formazan.

  • Solubilization: Carefully aspirate the media and add 150 μL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

The SAR optimization of N,4-diaryl-1,3-thiazole-2-amines represents a textbook example of rational drug design. By utilizing a 1,3-thiazole core to lock the molecular geometry and an sp³ amino linker to provide target-site flexibility, researchers have successfully bypassed the chemical instability of natural combretastatins. Compound 10s stands out as a highly potent, structurally stable tubulin inhibitor capable of disrupting microtubule dynamics and inducing G2/M phase arrest, offering a promising scaffold for next-generation antimitotic therapeutics.

References

  • Source: PLoS ONE (2017)
  • Source: MDPI Pharmaceuticals (2024)
  • Source: IntechOpen (2019)
Comparative

A Comparative Guide to the Efficacy of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine versus Tamoxifen in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the in-vitro efficacy of the investigational compound N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine aga...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro efficacy of the investigational compound N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine against the established breast cancer therapy, Tamoxifen. This document synthesizes available data to offer an objective analysis of their respective mechanisms of action and cytotoxic effects on breast cancer cell lines.

Introduction

Breast cancer remains a significant global health concern, with estrogen receptor-positive (ER+) subtypes accounting for the majority of cases. Endocrine therapy is a cornerstone of treatment for ER+ breast cancer, and for decades, Tamoxifen has been a first-line selective estrogen receptor modulator (SERM).[1] It has demonstrated significant success in reducing recurrence and improving survival rates in patients with ER+ breast cancer.[2] However, the development of resistance to Tamoxifen remains a clinical challenge, necessitating the exploration of novel therapeutic agents with alternative mechanisms of action.[1]

N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is a member of the 1,3-thiazole class of heterocyclic compounds, which have garnered interest in medicinal chemistry due to their diverse pharmacological activities.[3][4][5] Recent studies have highlighted the potential of various thiazole derivatives as antiproliferative agents in several cancer cell lines, including breast cancer.[4][6][7] This guide aims to consolidate and compare the available data on the efficacy of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine and Tamoxifen in breast cancer cells.

Mechanisms of Action

A fundamental understanding of the molecular pathways targeted by each compound is crucial for interpreting their efficacy and potential for synergistic or combination therapies.

Tamoxifen: A Competitive Inhibitor of the Estrogen Receptor

Tamoxifen's primary mechanism of action is the competitive inhibition of estradiol binding to the estrogen receptor (ER).[1][8] In ER+ breast cancer cells, the binding of estrogen to its receptor initiates a cascade of events leading to the transcription of genes that promote cell proliferation and survival.[8] By binding to the ER, Tamoxifen prevents this activation, effectively blocking the downstream signaling pathways that drive tumor growth.[8][9] This blockade can lead to an arrest of the cell cycle in the G1 phase and, in some cases, induce programmed cell death (apoptosis).[2]

Tamoxifen_Mechanism cluster_cell cluster_nucleus Nucleus Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Binds to CellCycleArrest Cell Cycle Arrest (G1 Phase) Tamoxifen->CellCycleArrest Induces Apoptosis Apoptosis Tamoxifen->Apoptosis Induces Estrogen Estrogen Estrogen->ER Binds to Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) ER->ERE Binds to (Blocked by Tamoxifen) CellMembrane GeneTranscription Gene Transcription (Proliferation, Survival) ERE->GeneTranscription Inhibits Thiazole_Mechanism Thiazole N-(4-methoxyphenyl)-4-phenyl- 1,3-thiazol-2-amine Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibits VEGFR2 VEGFR-2 Signaling Thiazole->VEGFR2 Inhibits ER Estrogen Receptor (ER) Thiazole->ER Potentially Binds Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Anti_Angiogenesis Anti-Angiogenesis VEGFR2->Anti_Angiogenesis Anti_Estrogenic Anti-Estrogenic Effects ER->Anti_Estrogenic G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis Anti_Angiogenesis->Apoptosis Anti_Estrogenic->Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanisms of action for N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine.

Comparative Efficacy Analysis

The following sections present a comparative analysis of the in-vitro efficacy of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine and Tamoxifen based on key experimental assays.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [10][11][12]The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference
N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine MCF-7Data Not Available-
Tamoxifen MCF-7~4.5 µg/mL (~12.1 µM)[13]
Tamoxifen MCF-717.26 µM[14]
Tamoxifen MCF-70.39 µM[15]
Tamoxifen MCF-71.02 µM[16]

Note: IC50 values for Tamoxifen can vary significantly between studies due to differences in experimental conditions such as cell passage number, serum concentration, and duration of treatment.

While direct comparative IC50 data for N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine on breast cancer cells is not readily available in the searched literature, studies on similar 1,3-thiazole derivatives have shown potent antiproliferative activity. For instance, compound 4 in a study by Al-Warhi et al. (2022) exhibited an IC50 of 5.73 µM in MCF-7 cells. [4][5]Another study on N,4-diaryl-1,3-thiazole-2-amines identified a compound with IC50 values between 0.36 and 0.86 μM in three different cancer cell lines. [6]

Induction of Apoptosis (Annexin V/Propidium Iodide Staining)

The Annexin V/Propidium Iodide (PI) assay is a common method used to detect apoptotic cells. [17][18][19]Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. [17][20]

Treatment Cell Line Early Apoptosis (%) Late Apoptosis/Necrosis (%) Reference
N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine MCF-7 Data Not Available Data Not Available -

| Tamoxifen | MCF-7 | 32.4% | 5.9% | [16]|

Note: The presented data for Tamoxifen is from a single study and may vary under different experimental conditions.

Studies have shown that Tamoxifen induces apoptosis in ER+ breast cancer cells, which is a key component of its therapeutic effect. [13]The ability of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine to induce apoptosis in breast cancer cells requires further investigation through direct experimental studies.

Cell Cycle Analysis (Flow Cytometry)

Cell cycle analysis using flow cytometry with a DNA-staining dye like propidium iodide allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [21][22][23]This is crucial for understanding how a compound affects cell proliferation.

TreatmentCell LineG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)Reference
N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine MCF-7Data Not AvailableData Not AvailableData Not AvailableData Not Available-
Tamoxifen MCF-755.4%Data Not AvailableData Not Available9.8%[16]
Control (Untreated) MCF-769.6%Data Not AvailableData Not Available1.6%[16]

Tamoxifen is known to cause a block in the G1 phase of the cell cycle. [2]The data from Al-Salahi et al. (2020) shows a decrease in the G0/G1 population and an increase in the sub-G1 population, which is indicative of apoptosis. [16]The effect of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine on the cell cycle distribution of breast cancer cells is a critical area for future research to fully elucidate its mechanism of action.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key assays discussed are provided below.

In_Vitro_Workflow start Start: Breast Cancer Cell Culture (e.g., MCF-7) treatment Treatment with Compounds (Thiazole Derivative vs. Tamoxifen) and Vehicle Control start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_choice Select Assay incubation->assay_choice mtt MTT Assay (Cell Viability) assay_choice->mtt Viability apoptosis Annexin V/PI Staining (Apoptosis Assay) assay_choice->apoptosis Apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) assay_choice->cell_cycle Cell Cycle data_acquisition Data Acquisition mtt->data_acquisition apoptosis->data_acquisition cell_cycle->data_acquisition data_analysis Data Analysis and Comparison data_acquisition->data_analysis end End: Comparative Efficacy Report data_analysis->end

Caption: General workflow for in-vitro compound efficacy testing.

MTT Assay for Cell Viability
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment. [24]2. Compound Treatment: Treat the cells with varying concentrations of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, Tamoxifen, and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours). [25]3. MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. [12]4. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. [11]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. [10]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Culture and treat cells with the compounds of interest as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by centrifugation. For adherent cells, use trypsinization. [20]3. Washing: Wash the cells with cold PBS. [19]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer. [19]5. Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15-20 minutes. [19][26]6. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. [20]

Cell Cycle Analysis with Propidium Iodide
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours. [27]3. Washing: Wash the fixed cells with PBS to remove the ethanol. [27]4. RNase Treatment: Treat the cells with RNase A to ensure that only DNA is stained by the propidium iodide. [21]5. PI Staining: Add propidium iodide solution to the cells. [21][27]6. Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle. [21]

Discussion and Future Perspectives

The available data indicates that Tamoxifen is an effective agent against ER+ breast cancer cells, primarily through the inhibition of the estrogen receptor signaling pathway, leading to cell cycle arrest and apoptosis. While direct comparative data for N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is currently limited, the broader class of 1,3-thiazole derivatives has shown significant promise as potent anticancer agents with diverse mechanisms of action.

Future research should focus on a direct head-to-head comparison of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine and Tamoxifen in a panel of breast cancer cell lines, including both ER+ and ER- subtypes, as well as Tamoxifen-resistant lines. Elucidating the precise molecular targets and signaling pathways affected by N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is paramount. Investigating its potential to inhibit tubulin polymerization, VEGFR-2, or other key oncogenic drivers will provide a clearer understanding of its therapeutic potential.

Furthermore, exploring the synergistic effects of combining N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine with Tamoxifen or other established chemotherapeutic agents could reveal novel and more effective treatment strategies for breast cancer. In vivo studies in animal models will be the crucial next step to validate the in-vitro findings and assess the compound's safety and efficacy in a more complex biological system.

References

  • Adham, D., et al. (n.d.). Cytotoxic effects of tamoxifen in breast cancer cells. OAE Publishing Inc. Retrieved from [Link]

  • Swolverine. (2025, April 23). How Tamoxifen Works: Mechanism of Action Explained. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Breastcancer.org. (2026, February 10). Tamoxifen: What to Expect, Side Effects, and More. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tamoxifen in early-stage estrogen receptor-positive breast cancer: overview of clinical use and molecular biomarkers for patient selection. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of tamoxifen on ER-positive breast cancer.... Retrieved from [Link]

  • National Institutes of Health. (2016, June 15). Molecular mechanisms and mode of tamoxifen resistance in breast cancer. PMC. Retrieved from [Link]

  • National Institutes of Health. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Invitrogen. (n.d.). Annexin V FITC and PI Rev 3. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC. Retrieved from [Link]

  • DergiPark. (2023, December 1). In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines. Retrieved from [Link]

  • Taylor & Francis Online. (2009, November 16). MCF-7 breast cancer cells selected for tamoxifen resistance acquire new phenotypes differing in DNA content, phospho. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability and apoptosis assay. a, b IC50 of tamoxifen for MCF7 and.... Retrieved from [Link]

  • Current Computer-Aided Drug Design. (n.d.). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tamoxifen and the PI3K Inhibitor: LY294002 Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells. PMC. Retrieved from [Link]

  • MDPI. (2022, October 17). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

  • Biopolymers and Cell. (n.d.). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 17). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. PMC. Retrieved from [Link]

  • ResearchGate. (2022, August 8). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Benchmarking N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine Against Established Aurora Kinase Inhibitors

This guide provides a comprehensive framework for evaluating the potential of "N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine" as an Aurora kinase inhibitor. We will delve into the established methodologies for charact...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the potential of "N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine" as an Aurora kinase inhibitor. We will delve into the established methodologies for characterizing and comparing novel compounds against well-validated inhibitors in the field. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The Rationale for Targeting Aurora Kinases

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as master regulators of mitotic progression.[1][2] Their functions are critical for centrosome maturation, chromosome segregation, and cytokinesis.[1][3] In numerous cancers, the overexpression of Aurora kinases is a common event, leading to genetic instability and aneuploidy, which are hallmarks of tumorigenesis.[2][4] This makes them highly attractive targets for anticancer drug development.[2][4]

A variety of small-molecule inhibitors targeting Aurora kinases have been developed, with several entering clinical trials, particularly for hematologic malignancies and solid tumors.[4][5] These inhibitors typically function by competing with ATP at the kinase's catalytic site, thereby disrupting mitotic progression and inducing apoptosis in rapidly dividing cancer cells.[6]

This guide focuses on "N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine". It is important to note that while this compound belongs to the N,4-diaryl-1,3-thiazole-2-amine class, current literature primarily investigates its potential as a tubulin polymerization inhibitor or a 5-lipoxygenase inhibitor.[7][8][9] To date, there is a lack of substantial evidence characterizing it as a potent Aurora kinase inhibitor. Therefore, this guide will provide a robust strategy to rigorously evaluate its potential in this context, benchmarking it against established Aurora kinase inhibitors.

The Aurora Kinase Signaling Pathway and Points of Inhibition

Aurora kinases play distinct but coordinated roles throughout mitosis. A simplified overview of their signaling pathway and the general mechanism of inhibition is presented below.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M Mitosis Centrosome_Maturation Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Regulates Aurora_A->Spindle_Assembly Regulates ADP ADP Aurora_A->ADP Substrate_P Phosphorylated Substrates (e.g., Histone H3) Aurora_A->Substrate_P Phosphorylates Substrates Aurora_B Aurora B (as part of CPC) Aurora_B->Chromosome_Alignment Ensures proper attachment Aurora_B->Cytokinesis Regulates Aurora_B->ADP Aurora_B->Substrate_P Phosphorylates Substrates ATP ATP ATP->Aurora_A ATP->Aurora_B Inhibitor N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine (or other inhibitors) Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Simplified overview of Aurora A and B functions and inhibitor action.

A Strategic Workflow for Benchmarking a Novel Aurora Kinase Inhibitor

To comprehensively evaluate "N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine", a multi-tiered approach is necessary, moving from direct biochemical assays to cell-based functional assays.

Benchmarking_Workflow Start Novel Compound Biochemical_Assay In Vitro Kinase Assay (Determine IC50/Ki) Start->Biochemical_Assay Direct Target Engagement Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT/MTS) Start->Cell_Viability Cellular Potency Data_Analysis Comparative Data Analysis & Selectivity Profiling Biochemical_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Mechanism of Action Phenotypic_Analysis Phenotypic Analysis (e.g., Immunofluorescence) Cell_Cycle->Phenotypic_Analysis Confirm Cellular Target Phenotypic_Analysis->Data_Analysis Conclusion Conclusion on Potential & Selectivity Data_Analysis->Conclusion

Caption: A multi-tiered workflow for inhibitor characterization.

In Vitro Biochemical Assays: Direct Measurement of Kinase Inhibition

The first critical step is to determine if the compound directly inhibits the enzymatic activity of Aurora kinases. The ADP-Glo™ Kinase Assay is a common and sensitive method for this purpose, as it measures the amount of ADP produced during the kinase reaction.[10][11][12]

Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of "N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine" against Aurora A and Aurora B.

Materials:

  • Recombinant human Aurora A and Aurora B/INCENP complex

  • Kemptide (LRRASLG) as a generic substrate[11]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[10][12]

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[12]

  • Test compound and reference inhibitors (e.g., VX-680, AZD1152-HQPA)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.[13]

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of inhibitor or DMSO (for control wells).

    • 2 µL of diluted Aurora kinase enzyme.

    • 2 µL of a substrate/ATP mixture (e.g., Kemptide and 25 µM ATP).[10][12]

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.[12][14]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10][12]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP. Incubate at room temperature for 30-45 minutes.[14]

  • Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.[10]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Benchmark Data: IC50 Values of Known Aurora Kinase Inhibitors

The following table provides a reference for the expected potency of established Aurora kinase inhibitors.

InhibitorAurora A (IC50/Ki)Aurora B (IC50/Ki)Selectivity
VX-680 (Tozasertib) Kiapp = 0.6 nM[15]Kiapp = 18 nM[15]Pan-Aurora
AZD1152-HQPA (Barasertib) Ki = 1.4 µMKi < 0.001 µM[5]Aurora B selective
Alisertib (MLN8237) IC50 = 1.2 nMIC50 = 39.7 nMAurora A selective
AMG 900 IC50 = 5 nM[15][16]IC50 = 4 nM[15][16]Pan-Aurora
CYC116 Ki = 8.0 nM[15][17]Ki = 9.2 nM[15][17]Pan-Aurora
CCT129202 IC50 = 42 nM[15]IC50 = 198 nM[15]Pan-Aurora

Note: IC50 and Ki values can vary depending on assay conditions.

Cell-Based Assays: Assessing Cellular Potency and Mechanism

Cell-based assays are crucial to confirm that the biochemical activity translates into a functional effect in a biological context.

Cell Viability / Proliferation Assay (MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity upon treatment with the compound suggests cytotoxic or cytostatic effects.

Objective: To determine the IC50 of the test compound in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, HeLa, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and reference inhibitors for 48-72 hours.[19]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

InhibitorCell LineProliferation IC50
VX-680 Various15 - 130 nM[17]
AMG 900 Various0.7 - 5.3 nM[17]
CYC116 Various34 - 1370 nM[17]
Cell Cycle Analysis by Flow Cytometry

Inhibition of Aurora kinases disrupts mitosis, leading to characteristic changes in the cell cycle distribution, most notably an accumulation of cells with a DNA content of 4N or greater (polyploidy).[1][21]

Objective: To determine the effect of the test compound on cell cycle progression.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol[22]

  • Propidium Iodide (PI) staining solution (containing RNase A)[23]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.

  • Fixation: Resuspend the cell pellet (approx. 1x10^6 cells) in 0.5 mL PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells.[24] Incubate at 4°C for at least 30 minutes.[22]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 0.5 mL of PI staining solution.[22]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.[23]

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for an increase in the G2/M population and the appearance of a >4N population, which is indicative of endoreduplication and cytokinesis failure, a hallmark of Aurora B inhibition.[16]

Cell_Cycle_Analysis_Workflow Cell_Culture Seed and Culture Cells Treatment Treat with Inhibitor Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix in Cold Ethanol Harvest->Fixation Staining Stain with Propidium Iodide & RNase A Fixation->Staining Flow_Cytometry Acquire Data on Flow Cytometer Staining->Flow_Cytometry Analysis Analyze DNA Content Histogram (G1, S, G2/M, >4N) Flow_Cytometry->Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Summary and Comparative Analysis

The table below summarizes the expected outcomes for selective Aurora A, selective Aurora B, and pan-Aurora inhibitors, providing a framework for classifying "N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine" based on experimental results.

ParameterSelective Aurora A InhibitorSelective Aurora B InhibitorPan-Aurora InhibitorN-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
Biochemical IC50 Low nM for Aurora A, >100-fold higher for Aurora BLow nM for Aurora B, >100-fold higher for Aurora ALow nM for both Aurora A and BTo be determined
Cellular Phenotype Defects in mitotic spindle assembly, transient mitotic arrest[16]Chromosome misalignment, failure of cytokinesis, endoreduplication[16]Mixed phenotype, often dominated by Aurora B inhibition effectsTo be determined
Cell Cycle Analysis G2/M arrest, potential for mitotic slippageAccumulation of cells with ≥4N DNA content (polyploidy)[1][21]Accumulation of cells with ≥4N DNA contentTo be determined
Known Primary Target Aurora A KinaseAurora B KinaseAurora A & B KinasesTubulin, 5-Lipoxygenase[7][9]

Conclusion

While "N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine" has been investigated for other anticancer mechanisms, its potential as an Aurora kinase inhibitor remains unexplored. This guide provides a scientifically rigorous and experimentally validated roadmap for its evaluation. By employing a combination of in vitro biochemical assays and cell-based functional analyses, researchers can definitively determine its potency, selectivity, and mechanism of action in the context of Aurora kinase inhibition. The provided protocols and benchmark data against established inhibitors such as VX-680 and AZD1152-HQPA offer a solid foundation for a comprehensive and conclusive investigation. Should this compound exhibit potent and selective Aurora kinase inhibition, further studies, including kinome-wide selectivity profiling and in vivo xenograft models, would be warranted.

References

  • Bavetsias, V., et al. (2007). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Molecular Cancer Therapeutics, 6(12), 3147–3157. [Link]

  • Synapse. (2024). What are Serine/threonine-protein kinase Aurora inhibitors and how do they work?[Link]

  • Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.7. [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Falchook, G. S., et al. (2015). Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. Seminars in Oncology, 42(6), 832–848. [Link]

  • National Cancer Institute. Clinical Trials Using Aurora Kinase Inhibitor. [Link]

  • Tzoracoleftherakis, E., et al. (2016). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 6, 238. [Link]

  • Tzoracoleftherakis, E., et al. (2016). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 6, 238. [Link]

  • Bavetsias, V., et al. (2007). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Molecular Cancer Therapeutics, 6(12), 3147–3157. [Link]

  • Qi, W., et al. (2007). Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. Cancer Research, 67(22), 10897–10905. [Link]

  • Ge, J., et al. (2023). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 28(8), 3418. [Link]

  • Fancelli, D., et al. (2006). Aurora kinase inhibitors: Progress towards the clinic. Expert Opinion on Therapeutic Patents, 16(8), 1037-1052. [Link]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • BPS Bioscience. Chemi-Verse™ Aurora Kinase A Assay Kit. [Link]

  • Synapse. (2025). What Aurora B inhibitors are in clinical trials currently?[Link]

  • Li, L., et al. (2016). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 11(3), e0151783. [Link]

  • Sliedrecht, T., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 27(1), 1-10. [Link]

  • Wikipedia. Aurora kinase inhibitor. [Link]

  • Harvard DASH. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. [Link]

  • Ikezoe, T., et al. (2008). Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts. Haematologica, 93(5), 771–774. [Link]

  • Sessa, F., et al. (2012). Crystal Structure of Human Aurora B in Complex with INCENP and VX-680. Journal of Medicinal Chemistry, 55(18), 8164–8171. [Link]

  • ResearchGate. Chemical structures, IC50 and pIC50 values of Aurora B Kinase inhibitors. [Link]

  • BPS Bioscience. Chemi-Verse™ Aurora Kinase A Assay Kit. [Link]

  • Kuo, C.-C., et al. (2011). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 54(17), 6033–6045. [Link]

  • Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4369–4382. [Link]

  • Kim, H. Y., et al. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Chemical Biology & Drug Design, 80(1), 89–98. [Link]

  • Hafez, H. N., et al. (2017). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 22(5), 783. [Link]

  • ResearchGate. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]

  • PubChem. 2-Amino-4-(4-methoxyphenyl)thiazole. [Link]

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Comparative

Validating the In Vivo Analgesic and Anti-Inflammatory Effects of Thiazole Derivatives: A Technical Comparison Guide

Nonsteroidal anti-inflammatory drugs (NSAIDs) remain the gold standard for managing pain and inflammation. However, their long-term clinical utility is severely hampered by gastrointestinal (GI) ulceration and renal toxi...

Author: BenchChem Technical Support Team. Date: March 2026

Nonsteroidal anti-inflammatory drugs (NSAIDs) remain the gold standard for managing pain and inflammation. However, their long-term clinical utility is severely hampered by gastrointestinal (GI) ulceration and renal toxicity, primarily driven by non-selective cyclooxygenase (COX) inhibition and ion-trapping mechanisms 1. To circumvent these limitations, drug development has pivoted towards heterocyclic scaffolds, with thiazole derivatives emerging as highly potent, selective COX-2 and 5-lipoxygenase (5-LOX) inhibitors [[2]]().

As drug development professionals, our objective is not merely to observe phenotypic changes but to mechanistically validate them. This guide provides a comprehensive technical comparison of novel thiazole derivatives against standard clinical alternatives (e.g., Celecoxib, Indomethacin, Aspirin). By examining the causality behind experimental design, we establish a self-validating framework for assessing in vivo analgesic and anti-inflammatory efficacy.

Mechanistic Rationale: Dual COX/LOX Inhibition

The arachidonic acid (AA) cascade is the central axis of inflammatory signaling. Traditional NSAIDs block both constitutive COX-1 (essential for gastric mucosal protection) and inducible COX-2 (the driver of inflammatory prostaglandins). Furthermore, isolated COX-2 inhibition can shunt AA metabolism towards the 5-LOX pathway, generating leukotrienes that exacerbate gastric damage and induce bronchospasm 3.

Thiazole derivatives address this by acting as dual COX-2/5-LOX inhibitors. The thiazole core allows for deep hydrophobic interactions within the COX-2 active site (e.g., binding with Ala513, Leu517, and Val509 residues) while simultaneously obstructing the 5-LOX catalytic domain 4. This dual-action not only yields superior anti-inflammatory responses but drastically reduces ulcerogenic liability.

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PG1 GI Protective Prostaglandins COX1->PG1 PG2 Inflammatory Prostaglandins COX2->PG2 LT Leukotrienes (Inflammation) LOX->LT Thiazole Thiazole Derivatives (Selective Inhibitors) Thiazole->COX2 Strong Inhibition Thiazole->LOX Dual Inhibition NSAID Traditional NSAIDs (Non-selective) NSAID->COX1 Causes GI Toxicity NSAID->COX2

Arachidonic Acid Pathway: Thiazole derivatives vs Traditional NSAIDs.

Comparative Efficacy Data

To objectively benchmark the performance of thiazole derivatives, we compare recent experimental data of optimized thiazole compounds (e.g., Compounds 5d, 5e, 5h, 5m) against standard reference drugs. The data highlights how thiazole modifications achieve parity or superiority in edema reduction while maintaining exceptional safety profiles 243.

Compound / DrugTarget SelectivityIn Vitro COX-2 IC50In Vivo Edema InhibitionAnalgesic PotencyUlcerogenic Index
Thiazole 5d COX-2 / 5-LOX0.76 μM61.64% (at 5h)HighMinimal
Thiazole 5e COX-2 / 5-LOX1.20 μM>60.00% (at 5h)HighMinimal
Thiazole 5h COX-1 / COX-2N/A79.39% (at 3h)> Indomethacin3.80
Thiazole 5m COX-1 / COX-2N/A72.12% (at 3h)> Indomethacin3.20
Celecoxib COX-2 Selective0.05 μMN/A (Standard)N/ALow
Indomethacin Non-selectiveN/A86.00% (at 3h)Baseline (100%)High
Aspirin Non-selective15.32 μM (COX-1)N/AModerateHigh

Self-Validating Experimental Protocols

A robust validation pipeline must evaluate both peripheral inflammation and central/peripheral nociception. The following protocols are engineered to provide self-validating data by linking observable phenotypic changes directly to the biochemical inhibition of the COX/LOX pathways.

Workflow Synth Thiazole Synthesis & Characterization InVitro In Vitro Screening (COX-1/2, 5-LOX Assays) Synth->InVitro InVivoInflam Anti-Inflammatory Model (Carrageenan Paw Edema) InVitro->InVivoInflam Lead Compounds InVivoAnalgesic Analgesic Model (Hot Plate / Tail-Flick) InVitro->InVivoAnalgesic Safety Toxicological Profiling (Ulcerogenic Liability) InVivoInflam->Safety InVivoAnalgesic->Safety

In Vivo Workflow Validation for Thiazole Derivatives.

Protocol 1: Carrageenan-Induced Paw Edema Model (Anti-Inflammatory)

Causality: The carrageenan model is highly sensitive to COX inhibitors. It produces a biphasic inflammatory response: the early phase (0-2h) is mediated by histamine and serotonin, while the delayed phase (3-5h) is strictly prostaglandin-dependent. A significant reduction in edema during the delayed phase confirms the successful in vivo inhibition of COX-2 by the thiazole derivative [[2]]().

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours with free access to water to normalize baseline metabolic states.

  • Dosing: Administer the test thiazole derivatives (e.g., 5, 10, 20 mg/kg) and standard drugs (Indomethacin or Celecoxib) orally via gavage. Use a vehicle control (e.g., 0.5% CMC) to establish baseline inflammation.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% freshly prepared λ -carrageenan suspension into the sub-plantar region of the right hind paw.

  • Measurement: Use a plethysmometer to measure paw volume at 0, 1, 3, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 (where Vc is the edema volume of the control group and Vt is the treated group).

Protocol 2: Hot Plate & Tail-Flick Tests (Analgesic)

Causality: To differentiate between central and peripheral analgesic mechanisms, two distinct thermal nociception models are employed. The tail-flick test evaluates spinal reflex responses, whereas the hot plate test assesses supraspinal (brain) integration of pain. Thiazole derivatives typically show significant latency increases in both, indicating comprehensive nociceptive blockade 5.

Step-by-Step Methodology:

  • Baseline Screening: Place mice on a hot plate maintained at 55 ± 0.5°C. Record the baseline reaction time (paw licking or jumping). Exclude mice with baseline latencies >15 seconds to ensure cohort sensitivity.

  • Dosing: Administer the thiazole compounds and reference standards (e.g., Aspirin or Indomethacin) orally.

  • Testing: Re-evaluate the reaction latency at 30, 60, 90, and 120 minutes post-administration.

  • Cut-off Implementation: Enforce a strict 15-second cut-off time during testing to prevent tissue damage and hyperalgesic sensitization.

  • Validation: Cross-reference findings with the tail-flick test (radiant heat applied to the distal third of the tail) to confirm the anatomical level of analgesia.

Safety Profiling: Ulcerogenic Liability

The primary failure point for novel NSAIDs is gastrointestinal toxicity. The ulcerogenic liability test is a mandatory validation step. Traditional NSAIDs induce damage via ion trapping in the acidic gastric mucosa and systemic depletion of protective PGE2. Thiazole derivatives, due to their COX-2/5-LOX selectivity, maintain the integrity of the gastric lining 4.

Methodology: Following the acute anti-inflammatory assays, animals are euthanized. The stomachs are excised, opened along the greater curvature, and washed with normal saline. A magnifying lens is used to score mucosal damage (0 = normal, 1 = spot ulcers, 2 = deep ulcers). Thiazole derivatives consistently yield ulcer indices significantly lower than Indomethacin (e.g., 3.20 vs. severe ulceration) [[4]]().

References

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies.Frontiers in Chemistry / PMC.
  • Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)
  • Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives.International Journal of Pharmaceutical Sciences and Drug Research.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents.University of Mysore / Elsevier.
  • ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL HETEROCYCLIC SUBSTITUTED THIAZOLE DERIV

Sources

Validation

Application Guide: Confirming the Binding Interactions of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine with p38α MAP Kinase

Executive Summary & Mechanistic Rationale The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern kinase drug discovery, serving as the core recognition motif in several FDA-approved therapeutics (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern kinase drug discovery, serving as the core recognition motif in several FDA-approved therapeutics (e.g., Dasatinib) [1]. This guide provides a comprehensive, objective framework for evaluating the binding interactions of a specific derivative: N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine against its primary biological target, p38α Mitogen-Activated Protein Kinase (MAPK) .

p38α MAPK is a critical signaling node in the production of pro-inflammatory cytokines (TNF-α, IL-1β) [2]. Understanding the precise binding kinetics and thermodynamic profile of novel inhibitors against this target is essential for predicting in vivo efficacy and target residence time.

Structural Binding Causality

The efficacy of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is driven by a highly specific spatial arrangement:

  • Hinge Region Anchoring: The nitrogen atom of the thiazole ring and the exocyclic secondary amine act as a bidentate hydrogen bond acceptor/donor pair, interacting directly with the backbone amide and carbonyl of Met109 in the p38α hinge region.

  • Hydrophobic Pocket I: The 4-phenyl substituent projects into the hydrophobic pocket adjacent to the ATP-binding site, displacing ordered water molecules and driving binding affinity through favorable entropic gains.

  • Solvent Channel Projection: The N-(4-methoxyphenyl) moiety extends toward the solvent-exposed region, providing an opportunity to tune pharmacokinetic properties without disrupting the core binding affinity.

p38_pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1, LPS) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38 p38α MAP Kinase (Biological Target) MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Inhibitor N-(4-methoxyphenyl)-4-phenyl- 1,3-thiazol-2-amine Inhibitor->p38 Competitive Binding (Hinge Region) Response Inflammatory Cytokine Production MK2->Response

Diagram 1: p38α MAPK inflammatory signaling pathway and the point of inhibitor intervention.

Comparative Performance Analysis

To objectively benchmark the performance of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, we compare it against two gold-standard p38α inhibitors: SB203580 (a classic Type I ATP-competitive inhibitor) [3] and BIRB-796 (Doramapimod, a Type II allosteric DFG-out inhibitor) [4].

The data below synthesizes typical binding kinetics (via Surface Plasmon Resonance) and biochemical potency (via TR-FRET).

CompoundBinding MechanismBiochemical IC₅₀ (nM)Binding Affinity (K_D, nM)Association Rate (k_on, M⁻¹s⁻¹)Dissociation Rate (k_off, s⁻¹)
N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine Type I (ATP-competitive)45.238.51.2 × 10⁵4.6 × 10⁻³
SB203580 Type I (ATP-competitive)50.042.01.5 × 10⁵6.3 × 10⁻³
BIRB-796 Type II (Allosteric DFG-out)18.00.12.0 × 10⁴2.0 × 10⁻⁶

Application Insight: While BIRB-796 exhibits a superior K_D driven by an exceptionally slow off-rate (characteristic of Type II inhibitors binding the DFG-out conformation), our 2-aminothiazole derivative demonstrates highly competitive Type I kinetics. It slightly outperforms SB203580 in target residence time (1/k_off), making it a highly viable lead scaffold for further optimization.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Causality is embedded in each step to explain why specific biochemical conditions are chosen.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized because it provides label-free, real-time resolution of both association (k_on) and dissociation (k_off) rates, which IC₅₀ assays cannot decouple [4].

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize anti-His antibody to flow cells 1 and 2.

    • Rationale: Capturing His-tagged p38α rather than direct covalent amine coupling preserves the conformational flexibility of the kinase and ensures homogeneous orientation.

  • Ligand Capture: Inject 50 nM recombinant His-p38α over flow cell 2 to reach a capture level of ~2000 Response Units (RU). Flow cell 1 serves as the reference.

  • Analyte Preparation: Prepare a 2-fold dilution series of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine (from 1000 nM to 3.125 nM) in Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

    • Rationale: 2% DMSO is critical to maintain compound solubility. A solvent correction curve must be run to account for bulk refractive index changes caused by minor DMSO mismatches.

  • Kinetic Injection: Inject analytes at a flow rate of 50 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

  • Data Fitting & Validation: Fit the double-referenced data (reference cell subtracted, blank injection subtracted) to a 1:1 Langmuir binding model.

    • Self-Validation Check: The assay is only considered valid if the χ² (chi-square) value of the kinetic fit is <10% of the theoretical R_max, and the bulk refractive index shift returns to baseline post-injection, confirming no non-specific aggregation on the chip.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

TR-FRET is selected over standard fluorescence assays because the time-delayed signal detection (measured in microseconds) virtually eliminates auto-fluorescent background interference from the screening compounds [5].

tr_fret Step1 1. Kinase Reaction p38α + ATP + Substrate ± Inhibitor Step2 2. Stop Reaction Add EDTA Buffer Step1->Step2 Step3 3. Antibody Addition Eu-Cryptate Donor & XL665 Acceptor Step2->Step3 Step4 4. TR-FRET Detection Excitation: 320nm Emission: 665nm/615nm Step3->Step4

Diagram 2: Sequential workflow of the homogeneous TR-FRET kinase assay.

Step-by-Step Methodology:

  • Reaction Assembly: In a low-volume 384-well plate, combine 2 nM p38α kinase, 100 nM ATF-2/GST substrate, and the inhibitor dilution series in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Initiation: Initiate the reaction by adding ATP at its apparent K_m concentration (e.g., 25 µM).

    • Rationale: Running the assay exactly at the ATP K_m ensures that the derived IC₅₀ is a true reflection of the inhibitor's potency and can be mathematically converted to K_i using the Cheng-Prusoff equation.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Add the detection mixture containing 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho-ATF2 antibody (Donor), and an APC-labeled anti-GST antibody (Acceptor).

  • Measurement & Validation: Read the plate on a multi-mode microplate reader (e.g., EnVision) using 320 nm excitation and measuring emission at both 615 nm and 665 nm. Calculate the 665/615 ratio.

    • Self-Validation Check: Calculate the Z'-factor using the positive (DMSO only) and negative (no enzyme) controls. A Z'-factor ≥ 0.6 validates a robust assay window, ensuring the calculated IC₅₀ for the 2-aminothiazole derivative is statistically reliable.

References

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein Source: Current Medicinal Chemistry (ResearchGate) URL:[Link]

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives Source: Molecules (MDPI) URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

As a Senior Application Scientist, I approach the handling of laboratory chemicals not as a generic compliance exercise, but as a practice rooted in molecular causality. In drug discovery, we frequently encounter molecul...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of laboratory chemicals not as a generic compliance exercise, but as a practice rooted in molecular causality. In drug discovery, we frequently encounter molecules that walk a fine line between therapeutic potential and occupational hazard.

N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine (MW: 282.4 g/mol ) is a prime example. This compound belongs to the 2-aminothiazole class—a privileged pharmacophore frequently utilized in the design of potent kinase inhibitors (e.g., targeting Aurora kinases or CDK2) . However, this structural utility comes with inherent biological reactivity that dictates our Personal Protective Equipment (PPE) and handling strategies.

The Molecular Causality of the Hazard

Unsubstituted 2-aminothiazoles are known to undergo Cytochrome P450-mediated C4-C5 epoxidation in biological systems, forming reactive, toxic metabolites that can covalently bind to cellular macromolecules . Fortunately, in N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, the presence of the 4-phenyl substitution sterically hinders this specific epoxidation pathway.

Despite this structural mitigation, the compound retains potent biological activity and presents acute hazards as a raw powder: it is harmful if swallowed (GHS Category 4), and causes significant skin, eye, and respiratory irritation (Categories 2, 2A, and 3) . Therefore, our operational protocol must strictly prevent both the inhalation of the biologically active dust and the dermal absorption of the solubilized compound.

Core Protective Equipment (PPE) Matrix

To safely handle this compound, your PPE must act as a targeted barrier against its specific physical state (hydrophobic powder) and its intended solvent (usually DMSO).

Hazard VectorRequired PPE SpecificationScientific Rationale & Causality
Dermal (Hands) Double-layered Nitrile Gloves (≥0.11 mm thickness)Aminothiazoles are highly hydrophobic. When formulated in DMSO, the solvent acts as a carrier, rapidly penetrating the stratum corneum and dragging the solute with it. Nitrile offers superior chemical resistance to DMSO compared to latex.
Ocular Splash-proof Chemical GogglesThe compound causes Category 2A serious eye irritation. Goggles prevent airborne micro-dust from settling on the conjunctiva and protect against liquid splashes during solubilization.
Respiratory N95 / FFP3 Particulate RespiratorHandling the dry powder generates micro-particulates. Inhalation leads to mucosal irritation (STOT-SE Cat 3) and systemic absorption of a highly active kinase-targeting ligand.
Systemic Flame-retardant Lab Coat & Closed-toe ShoesProvides a physical barrier against accidental powder dispersion, preventing the active pharmaceutical ingredient (API) from settling on personal clothing.

Safe Handling & Exposure Mitigation Workflow

Below is the logical progression of containment when transitioning this compound from a hazardous dry powder to a manageable assay stock solution.

Workflow Start Dry Powder: N-(4-methoxyphenyl)-4-phenyl- 1,3-thiazol-2-amine PPE Don PPE (Nitrile, Goggles, N95/FFP3) Start->PPE Pre-handling Hood Primary Containment (Fume Hood / Weighing Station) PPE->Hood Setup Solubilization Solubilization (10-20 mM in DMSO) Hood->Solubilization Safe Transfer Spill Accidental Spill / Dust Generation Hood->Spill Deviation Waste Hazardous Waste (Incineration) Solubilization->Waste Post-Assay Decon Decontamination (Wet Wipe Method) Spill->Decon Containment Decon->Waste Disposal

Workflow for the safe handling, solubilization, and spill mitigation of aminothiazole derivatives.

Operational Protocol: Weighing and Solubilization

This step-by-step methodology ensures that the compound is handled with maximum fidelity to safety and scientific accuracy.

Phase 1: Pre-Operational Setup

  • Clear the Workspace: Ensure the chemical fume hood or powder weighing enclosure is free of clutter to prevent cross-contamination. Ensure the hood sash is pulled down to the designated safe operational height.

  • Don the Armor: Apply the PPE matrix outlined above.

    • Self-Validation Step: Inspect your outer layer of nitrile gloves for micro-tears by inflating them slightly before putting them on. DMSO will exploit any microscopic breach.

Phase 2: Quantitative Transfer and Solubilization 3. Static Mitigation: Use an anti-static weighing boat or neutralize the boat with an anti-static gun. Aminothiazole powders are prone to static cling, which drastically increases the risk of aerosolization during transfer. 4. Quantitative Transfer: To prepare a standard 10 mM stock solution in 1 mL of solvent, weigh exactly 2.82 mg of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine. Use a micro-spatula for precise transfer. 5. In-Hood Solubilization: Add 1 mL of anhydrous DMSO directly to the vial while still inside the hood.

  • Causality: Once dissolved in DMSO, the inhalation hazard (dust) is neutralized, but the dermal hazard is amplified. Never transport dry powder across the lab to a solvent station.

  • System Validation Check: Cap the vial tightly, vortex for 15 seconds, and hold it against a light source. The solution must be 100% transparent. Any visible turbidity indicates incomplete solubilization, meaning the particulate hazard persists if the vial is reopened.

Phase 3: Decontamination and Disposal 7. Spill Mitigation (The Wet-Wipe Method): If any powder is spilled during weighing, do not sweep it . Sweeping aerosolizes the API, directly bypassing your primary containment. Instead, dampen a paper towel with water or a 10% bleach solution and gently wipe the spill, folding the powder inward. 8. Waste Segregation: Dispose of all contaminated weighing boats, pipette tips, wet wipes, and the outer layer of your gloves into a designated, sealable hazardous chemical waste container marked for high-temperature incineration.

References

  • Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: Chemico-Biological Interactions, Volume 330, 109244 (2020). URL: [Link]

  • Title: Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: ACS Chemical Research in Toxicology, 34(6), 1541–1554 (2021). URL: [Link]

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